3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester
Description
Properties
CAS No. |
1182838-07-8 |
|---|---|
Molecular Formula |
C11H5O5D9 |
Molecular Weight |
235.28 |
boiling_point |
274.5±0.0 °C at 760 mmHg |
density |
1.1±0.1 g/cm3 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
34140-59-5 (unlabelled) |
Synonyms |
METHYL 3,4,5-TRIMETHOXY-D9-BENZOATE |
tag |
Benzoic Acid Impurities |
Origin of Product |
United States |
Foundational & Exploratory
3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester chemical structure and properties
[1][2]
Executive Summary
3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester (CAS: 1182838-07-8), often referred to as Methyl 3,4,5-trimethoxybenzoate-d9 , is a high-precision stable isotope-labeled analogue of methyl 3,4,5-trimethoxybenzoate.[1] It functions primarily as an Internal Standard (IS) in the quantitative bioanalysis of polyphenols, pharmaceutical impurities (e.g., Trimethoprim, Trimebutine), and alkaloids (e.g., Mescaline).
By incorporating nine deuterium atoms at the metabolically labile methoxy positions, this compound exhibits a mass shift of +9 Da relative to the unlabeled analyte, ensuring spectral separation in Mass Spectrometry (MS) while retaining chromatographically identical physicochemical properties. This guide details its structural validation, synthesis, and application in regulated bioanalysis.
Part 1: Chemical Identity & Structural Analysis
The structural integrity of this compound relies on the specific deuteration of the three phenolic methoxy groups, leaving the ester methyl group unlabeled. This distinction is critical for metabolic flux studies where ester hydrolysis is a separate variable from O-demethylation.
Structural Specifications
| Parameter | Specification |
| Chemical Name | Methyl 3,4,5-tris(trideuteriomethoxy)benzoate |
| Common Name | Methyl 3,4,5-trimethoxybenzoate-d9 |
| CAS Number | 1182838-07-8 |
| Unlabeled CAS | 1916-07-0 |
| Molecular Formula | |
| Molecular Weight | 235.28 g/mol (vs. 226.23 g/mol for d0) |
| Isotopic Purity | ≥ 99 atom % D |
| SMILES | [2H]C([2H])([2H])Oc1cc(C(=O)OC)cc(OC([2H])([2H])[2H])c1OC([2H])([2H])[2H] |
Structural Visualization
The following diagram illustrates the specific deuteration pattern (
Figure 1: Structural topology highlighting the specific deuteration of the 3,4,5-methoxy positions relative to the unlabeled ester tail.
Part 2: Physicochemical Properties
Understanding the physicochemical behavior of the deuterated standard is essential for method development. While deuterium substitution minimally affects lipophilicity (
| Property | Value / Behavior | Causality & Impact |
| Melting Point | 82–84 °C | Identical to unlabeled form; indicates high crystalline purity.[2] |
| Solubility | DMSO, Methanol, Chloroform | High solubility in polar aprotic solvents facilitates stock solution preparation. |
| pKa | Non-ionizable (Ester) | Neutral under standard LC conditions; retention time is pH-independent. |
| LogP | ~1.4 | Moderate lipophilicity ensures retention on C18 columns. |
| Chromatographic Retention | Co-elutes with d0-analyte | Critical: Deuterium isotope effect on retention is negligible here, ensuring the IS experiences the same matrix effects as the analyte. |
Part 3: Synthesis & Purification Protocol
Objective: Synthesize Methyl 3,4,5-tri(methoxy-d3)benzoate from Methyl Gallate using Iodomethane-d3 (
Reagents & Equipment
-
Substrate: Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate).
-
Alkylating Agent: Iodomethane-d3 (
, >99.5 atom % D). Handle with extreme caution (volatile carcinogen). -
Base: Potassium Carbonate (
), anhydrous, granular. -
Solvent: Acetone (HPLC Grade) or DMF (if higher temp needed).
Step-by-Step Workflow
Figure 2: Synthetic pathway utilizing Williamson ether synthesis. The checkpoint ensures complete alkylation of all three hydroxyl groups.
Detailed Methodology
-
Activation: In a flame-dried round-bottom flask, dissolve Methyl Gallate (1.84 g, 10 mmol) in anhydrous Acetone (50 mL). Add anhydrous
(5.52 g, 40 mmol). Stir under Argon for 30 mins to form the phenoxide anions. -
Alkylation: Add Iodomethane-d3 (6.52 g, 45 mmol) dropwise via syringe. Note: Use a slight excess (1.5 eq per hydroxyl) to drive the reaction to completion.
-
Reflux: Heat the mixture to gentle reflux (60°C) for 12–16 hours.
-
Checkpoint (Self-Validation): Aliquot 10 µL, dilute in MeOH, and inject into LC-MS.
-
Pass Criteria: Absence of mono- and di-methylated intermediates (Mass < 235).[2]
-
Fail Action: If intermediates persist, add 0.5 eq
and reflux for 4 additional hours.
-
-
Workup: Cool to Room Temperature (RT). Filter off the inorganic salts (
, excess ). Rinse the filter cake with cold acetone. -
Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from Methanol/Water (1:1) to yield white needles.
Part 4: Analytical Characterization
To certify the material as a Reference Standard, it must pass the following spectral checks.
Nuclear Magnetic Resonance (NMR)
The key validation marker is the disappearance of the signal corresponding to the ring methoxy protons.
-
NMR (CDCl
, 400 MHz):- 7.29 (s, 2H, Ar-H): Present.
-
3.90 (s, 3H, Ester
): Present. -
3.8–3.9 (m, 9H, Ether
): ABSENT. (This confirms deuteration).
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Parent Ion:
235.28 . -
Mass Shift: +9 Da shift relative to unlabeled standard (226.23).
-
Fragmentation Pattern:
-
Loss of Methyl radical (
): M-18. -
Loss of Methoxy radical (
): M-34.
-
Part 5: Applications in Drug Development[7]
Internal Standard for Regulated Bioanalysis
In LC-MS/MS assays, this compound is the "Gold Standard" IS for quantifying trimethoxy-benzyl derivatives.
-
Matrix Effect Compensation: Because it co-elutes with the analyte, it experiences the exact same ion suppression or enhancement from the biological matrix (plasma/urine), correcting for quantitative errors.
-
Protocol: Spike plasma samples with 50 ng/mL of the d9-IS prior to protein precipitation.
Metabolic Stability & Kinetic Isotope Effect (KIE)
This compound is used to study O-demethylation pathways (mediated by CYP450 enzymes).
-
Primary KIE: The
bond is stronger than the bond ( kJ/mol vs kJ/mol, plus Zero Point Energy differences). -
Metabolic Switching: If the 3,4,5-methoxy positions are the primary sites of metabolism, the deuterated analogue will show a significantly longer half-life (
) in microsomal stability assays. This helps identifying "soft spots" in drug design.
References
-
US EPA Substance Registry Services. Benzoic acid, 3,4,5-trimethoxy-, methyl ester - Substance Details.[3] Available at: [Link]
-
NIST Chemistry WebBook. Methyl 3,4,5-trimethoxybenzoate Mass Spectrum and Properties. Available at: [Link]
-
PubChem. 3,4,5-Trimethoxybenzoic Acid-d9 Compound Summary. (Precursor/Metabolite Data). Available at: [Link]
-
Drug Target Review. Applications of Deuteration in Drug Development and Metabolism. Available at: [Link]
Technical Whitepaper: Solubility Profiling & Handling of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester
Executive Summary
This technical guide details the solubility profile and handling protocols for 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester (hereafter referred to as
Core Insight: As a lipophilic methyl ester with three deuterated methoxy groups,
Physicochemical Profile
Understanding the solute's fundamental properties is the first step in rational solvent selection. The deuteration of the three methoxy groups (
| Property | Non-Deuterated Analog | Deuterated Target ( |
| CAS Number | 1916-07-0 | N/A (Isotopolog) |
| Molecular Formula | ||
| Molecular Weight | 226.23 g/mol | ~235.29 g/mol |
| LogP (Octanol/Water) | 1.74 (Lipophilic) | ~1.74 (Negligible isotope effect) |
| Melting Point | 82–84 °C | 82–84 °C |
| Appearance | White crystalline solid | White crystalline solid |
| pKa | Non-ionizable (Ester) | Non-ionizable (Ester) |
Technical Note: The "Isotope Proxy Principle" is applied here. Deuterium (
) substitution affects vibrational frequencies (IR/Raman) and reaction kinetics (KIE), but solution thermodynamics (solubility) remain statistically identical to the protio-form.
Solubility Data & Solvent Selection
The following data aggregates empirical values from the non-deuterated analog, validated against standard solubility parameters for benzoic acid esters.
Quantitative Solubility Profile (@ 25°C)
| Solvent Class | Solvent | Solubility (g/L) | Solubility Rating | Application |
| Amides (Polar Aprotic) | DMF | ~531.6 | Freely Soluble | High-conc. Stock Solutions |
| Amides (Polar Aprotic) | DMSO | ~100.0 | Soluble | Bio-assay / LC-MS Stocks |
| Ketones | Acetone | ~331.4 | Freely Soluble | Synthesis / Recrystallization |
| Nitriles | Acetonitrile | ~316.0 | Freely Soluble | HPLC Mobile Phase |
| Esters | Ethyl Acetate | ~285.7 | Freely Soluble | Extraction / LLE |
| Alcohols | Methanol | ~50.6 | Soluble | Diluent for Working Standards |
| Alcohols | Ethanol | ~39.5 | Soluble | Green Chemistry Alternative |
| Aqueous | Water | ~1.3 | Poorly Soluble | Anti-solvent |
Mechanistic Insight
-
The Dipole Interaction: The ester carbonyl and three methoxy ethers create a region of high electron density, making the molecule highly compatible with polar aprotic solvents like DMF and DMSO.
-
The Hydrophobic Effect: The aromatic ring and methyl groups drive the lipophilicity (LogP ~1.7), resulting in poor water solubility.
-
Solvent Choice for LC-MS: For stock preparation, DMSO is the gold standard due to its low volatility and high solubilizing power. For working standards, dilute the DMSO stock into Methanol or Acetonitrile .
Experimental Protocol: Saturation Shake-Flask Method
As a Senior Scientist, I advise against relying solely on literature values for critical assays. Variations in crystal polymorphism or purity can alter solubility. Use this self-validating protocol to determine the exact solubility of your specific lot.
Workflow Visualization
Figure 1: Saturation Shake-Flask workflow for determining thermodynamic solubility.
Step-by-Step Methodology
-
Preparation: Weigh approximately 20 mg of
-TMBA-Me into a 4 mL amber glass vial (amber protects light-sensitive ether linkages). -
Solvent Addition: Add 200 µL of the target solvent (e.g., Methanol).
-
Checkpoint: If the solid dissolves instantly, the solution is undersaturated. Add more solid until a visible precipitate remains.
-
-
Equilibration: Agitate the vial at 25°C ± 1°C for 24 hours using an orbital shaker or thermomixer (600 rpm).
-
Why: This ensures thermodynamic equilibrium is reached, overcoming metastable supersaturation.
-
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter .
-
Note: Do not use Nylon filters, as they may bind to the aromatic ester.
-
-
Quantification:
-
Dilute the supernatant 100-fold with mobile phase (e.g., 50:50 Water:Acetonitrile).
-
Inject onto HPLC-UV (254 nm) or LC-MS.
-
Calculate concentration against a pre-established calibration curve.
-
Stock Solution Preparation for Drug Development
For DMPK or bioanalytical studies, stability and precision are paramount.
Recommended Stock Protocol:
-
Primary Stock: Dissolve
-TMBA-Me in 100% DMSO to a concentration of 10 mM (approx. 2.35 mg/mL).-
Validation: Sonicate for 2 minutes to ensure complete dissolution. Inspect visually for "schlieren" lines (refractive index swirls), which indicate incomplete mixing.
-
-
Storage: Store at -20°C. DMSO freezes at ~19°C.
-
Thawing: Ensure the stock is fully thawed and vortexed before use to prevent concentration gradients (cryoconcentration effect).
-
-
Working Solutions: Dilute the DMSO stock into Methanol or Acetonitrile.
-
Caution: Do not dilute directly into 100% water, as the compound may precipitate (crash out) due to its low aqueous solubility (~1.3 g/L). Keep organic content >20%.
-
References
-
PubChem. (2023). Methyl 3,4,5-trimethoxybenzoate (Compound Summary). National Library of Medicine. [Link][1]
-
Scent.vn. (2023). Methyl 3,4,5-trimethoxybenzoate Solubility Data. [Link][1][2][3]
Sources
CAS number and safety data sheet for 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester
An In-Depth Technical Guide to 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester: Synthesis, Characterization, and Application as a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled (SIL) compounds is a cornerstone of modern quantitative bioanalysis. This guide provides a comprehensive technical overview of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester, a key SIL internal standard. We will delve into its chemical identity, synthesis, safety considerations, analytical characterization, and a detailed workflow for its application in liquid chromatography-mass spectrometry (LC-MS) assays.
Compound Identification and Physicochemical Properties
3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester is the deuterated analog of Methyl 3,4,5-trimethoxybenzoate. The introduction of nine deuterium atoms provides a distinct mass shift, making it an ideal internal standard for its non-labeled counterpart, which is a significant building block in pharmaceutical synthesis.[1]
| Property | Value (Deuterated) | Value (Non-Deuterated Analog) |
| Chemical Name | Methyl 3,4,5-tris(methoxy-d3)benzoate | Methyl 3,4,5-trimethoxybenzoate |
| Synonyms | Methyl 3,4,5-trimethoxy-d9-benzoate | Trimethylgallic acid methyl ester |
| CAS Number | 1182838-07-8 | 1916-07-0[2][3] |
| Molecular Formula | C₁₁H₅D₉O₅ | C₁₁H₁₄O₅[2][3] |
| Molecular Weight | 235.30 g/mol | 226.23 g/mol [3] |
| Appearance | White to off-white crystalline powder[1] | White to off-white crystalline powder[1] |
| Melting Point | Not specified; expected to be similar to analog | 82-84 °C |
Safety Data and Handling
Hazard Identification:
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and moisture.[4]
First-Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
After Skin Contact: Wash the affected area with soap and water.[4]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[4]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[4]
Rationale and Synthesis
The primary utility of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester is as an internal standard in quantitative mass spectrometry. Stable isotope-labeled standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte of interest.[3] This ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects, leading to more accurate and precise quantification.
The synthesis of this deuterated compound can be adapted from established methods for its non-deuterated analog, which often starts with gallic acid.[5] A common approach involves a two-step process: esterification followed by methylation using a deuterated reagent.
Proposed Synthetic Workflow
Caption: Synthetic pathway from Gallic Acid.
Step-by-Step Methodology:
-
Esterification: Gallic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to produce methyl gallate.
-
Purification: The resulting methyl gallate is purified through recrystallization.
-
Perdeuteromethylation: The purified methyl gallate is then reacted with a deuterated methylating agent, such as methyl iodide-d3 (CD₃I), in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent (e.g., acetone or DMF). This step replaces the hydrogen atoms on the three hydroxyl groups with trideuteromethyl groups.
-
Final Purification: The final product, 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester, is isolated and purified, typically by column chromatography followed by recrystallization, to ensure high chemical and isotopic purity.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized standard.
| Analytical Technique | Expected Result for Deuterated Compound | Comparison with Non-Deuterated Analog |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 235.3 | Molecular Ion (M⁺): m/z 226.2. A clear mass shift of +9 amu is observed. |
| ¹H NMR | Absence of signals for methoxy protons (which would appear around 3.8-3.9 ppm). Aromatic protons (singlet) would be visible around 7.2 ppm. Signal for the ester methyl group protons around 3.9 ppm. | Shows characteristic signals for three methoxy groups (3H each) and the ester methyl group (3H). |
| ¹³C NMR | The carbons of the trideuteromethyl groups will show a multiplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analog. | Shows distinct signals for the methoxy and ester carbons. |
| Purity (HPLC) | ≥98% | ≥98% |
Application in a Bioanalytical Workflow
The following section details a standard protocol for using 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester as an internal standard (IS) for the quantification of its non-deuterated analog (analyte) in a biological matrix like human plasma.
Bioanalytical Workflow Diagram
Caption: A typical bioanalytical workflow using a SIL-IS.
Detailed Experimental Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte and the IS in methanol.
-
From the analyte stock, prepare a series of working solutions for the calibration curve (e.g., 8 levels) and quality control samples (at least 3 levels: low, medium, high) by serial dilution in 50:50 methanol:water.
-
Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 96-well plate or microcentrifuge tubes.
-
Add 10 µL of the IS working solution to every well/tube except for the blank matrix.
-
To precipitate plasma proteins, add 300 µL of ice-cold acetonitrile to each well/tube.
-
Vortex the plate/tubes for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Analyte MRM Transition: Q1 (Precursor Ion, [M+H]⁺) → Q3 (Product Ion). For the analyte, this would be m/z 227.2 → [a characteristic fragment ion].
-
IS MRM Transition: Q1 (Precursor Ion, [M+H]⁺) → Q3 (Product Ion). For the IS, this would be m/z 236.3 → [the same characteristic fragment ion as the analyte].
-
-
-
Data Processing and Quantification:
-
Integrate the chromatographic peak areas for both the analyte and the IS MRM transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all samples.
-
Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester is a high-value tool for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics. Its properties as a stable isotope-labeled internal standard allow for the development of robust, accurate, and precise quantitative bioanalytical methods. Understanding its synthesis, proper handling, and application is crucial for leveraging its full potential in advancing pharmaceutical research and development.
References
- This reference is not available.
-
National Institute of Standards and Technology (NIST). Benzoic acid, 3,4,5-trimethoxy-, methyl ester. NIST Chemistry WebBook. [Link]
-
U.S. Environmental Protection Agency (EPA). Benzoic acid, 3,4,5-trimethoxy-, methyl ester. Substance Details. [Link]
-
Loba Chemie. METHYL-3,4,5- TRIMETHOXYBENZOATE MSDS. [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
PubChem. Methyl 3,4,5-trimethoxybenzoate. [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
Sources
A Guide to Isotopic Purity Specifications for 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester
Introduction: The Critical Role of a Deuterated Internal Standard
In the landscape of quantitative analysis, particularly within drug metabolism, pharmacokinetic (PK), and pharmacodynamic (PD) studies, the precision of measurement is paramount.[1] 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester, a deuterated analog of Methyl 3,4,5-trimethoxybenzoate, serves as an invaluable internal standard for mass spectrometry-based assays. Its utility is rooted in its chemical similarity to the analyte of interest, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[2][3] The introduction of stable isotopes, such as deuterium, creates a mass shift that allows for clear differentiation between the analyte and the internal standard without altering their chemical properties significantly.[4]
This technical guide provides an in-depth exploration of the isotopic purity specifications for 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester. We will delve into the nuances of isotopic enrichment versus species abundance, the analytical methodologies for their determination, and the rationale behind the stringent quality control required for these critical reagents.
Deconstructing Isotopic Purity: More Than Just a Number
The term "isotopic purity" is often used colloquially, but it encompasses two distinct and crucial parameters: isotopic enrichment and species abundance .[5] A misunderstanding of these concepts can lead to significant errors in quantification.
-
Isotopic Enrichment: This refers to the percentage of a specific isotope at a given labeled position within a molecule.[5] For 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester, an isotopic enrichment of 99 atom % D signifies that at each of the nine possible deuterium positions, there is a 99% probability of finding a deuterium atom and a 1% chance of finding a hydrogen atom.[6]
-
Species Abundance: This describes the percentage of the entire population of molecules that possesses a specific isotopic composition.[5] Due to the statistical nature of deuteration, a starting material with 99% isotopic enrichment will not result in a final product that is 99% the fully deuterated (d9) species.[5] There will be a predictable distribution of other isotopologues (d8, d7, etc.).
The kinetic isotope effect during synthesis, as well as potential H/D scrambling, can also influence the final isotopologue distribution.[5] Therefore, a comprehensive characterization of the isotopic profile is essential for a reliable internal standard.
Analytical Cornerstone Techniques for Isotopic Purity Determination
A multi-pronged analytical approach is necessary to fully characterize the isotopic purity of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester. The two primary and complementary techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7][8]
Mass Spectrometry (MS): The Key to Isotopologue Distribution
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the distribution of isotopologues in a sample.[7][9] By separating ions based on their mass-to-charge ratio (m/z), HRMS can resolve and quantify the relative abundance of the desired fully deuterated (d9) species and the less-deuterated variants (d8, d7, etc.).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Structural Integrity and Enrichment
While MS provides a detailed picture of the isotopologue distribution, NMR spectroscopy, particularly proton NMR (¹H-NMR), is exceptionally precise for quantifying the overall isotopic enrichment.[5][10] By comparing the signals from residual protons to a known internal standard, the degree of deuteration can be accurately determined.[5] Furthermore, NMR confirms the structural integrity of the molecule and the specific positions of the deuterium labels.[7][8]
Isotopic Purity Specifications: Setting the Standard
For 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester to function as a reliable internal standard, its isotopic purity must meet stringent specifications. The following table summarizes the key parameters and their recommended acceptance criteria for high-quality deuterated standards.
| Parameter | Specification | Rationale |
| Isotopic Enrichment | ≥ 98 atom % D | Minimizes the presence of unlabeled molecules, reducing the potential for cross-talk with the analyte signal and ensuring a distinct mass shift.[2] |
| d0 Species Abundance | < 0.5% | The presence of the unlabeled (d0) isotopologue directly interferes with the analyte quantification, leading to inaccurate results. |
| Chemical Purity | > 99% | Ensures that any observed signal is from the compound of interest and not from chemical impurities, which could have overlapping mass signals or affect ionization efficiency.[2] |
Note: The specific requirements may vary depending on the sensitivity of the assay and the regulatory guidelines being followed.[11]
Experimental Protocol: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
The following protocol outlines a general procedure for assessing the isotopic purity of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester using LC-ESI-HRMS.[7][8]
1. Sample Preparation:
- Prepare a stock solution of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL with the mobile phase.
2. LC-MS Analysis:
- Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Scan Mode: Full scan MS over a mass range that includes the molecular ions of all expected isotopologues.
3. Data Acquisition and Analysis:
- Acquire the full scan mass spectrum of the sample.
- Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d9, d8, d7, etc.).
- Integrate the peak areas of the extracted ion chromatograms.
- Calculate the percentage of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues.
Workflow for Isotopic Purity Assessment
The following diagram illustrates the comprehensive workflow for the characterization of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester.
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. criver.com [criver.com]
- 5. isotope.com [isotope.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) [solarbio-global.com]
Stability of Deuterated Methyl Esters in Storage Conditions
An In-Depth Technical Guide for Researchers and Analytical Scientists
Executive Summary: The "Stable but Fragile" Paradox
Deuterated methyl esters (DMEs) represent a cornerstone in quantitative bioanalysis, serving as internal standards for GC-MS and metabolic tracers in pharmacokinetic studies. Their utility relies entirely on isotopic integrity. However, a common misconception in laboratory practice is that the carbon-deuterium (C-D) bond confers "absolute" stability to the molecule.
While the C-D bond is indeed stronger than the C-H bond (Primary Kinetic Isotope Effect), this protection is localized. It does not significantly shield the ester linkage (
This guide dissects the physicochemical stability of DMEs, exposing the specific mechanisms of degradation—hydrolysis, exchange, and oxidation—and establishes a "Zero-Flux" storage protocol to ensure analytical validity.
Part 1: Mechanistic Foundations of Stability
To preserve DMEs, one must understand the forces trying to degrade them. The stability profile is governed by three distinct mechanisms.
1. The Kinetic Isotope Effect (KIE) and Hydrolysis
A frequent question is whether the deuterated methyl group (
-
Primary KIE: Occurs when the bond to the isotope is broken during the rate-determining step.[1][2] In ester hydrolysis, the bond breaking occurs at the acyl-oxygen or alkyl-oxygen interface. The C-D bonds within the methyl group remain intact during the transition state of standard
hydrolysis. -
Secondary KIE: The hybridization of the carbonyl carbon changes from
to during the formation of the tetrahedral intermediate. The deuterated methyl group exerts a secondary KIE , but it is negligible (typically ).
Implication: Deuteration offers no significant protection against hydrolysis. A deuterated methyl ester will hydrolyze to the free acid and deuterated methanol (
2. Isotopic Scrambling (The "Methanol Trap")
The most insidious threat to DME stability is transesterification . Researchers often store methyl esters in methanol to match the solvent matrix. For deuterated methyl esters (
In the presence of trace acid or base (impurities from glass or synthesis), the solvent protons exchange with the ester alkyl group:
3. Alpha-Proton Exchange
If the deuterium label is located on the fatty acid chain at the
-
Mechanism: In the presence of a base, the
-proton (or deuteron) is acidic ( ). Removal forms an enolate, which can reprotonate from the solvent. -
Risk: Storing
-deuterated esters in protic solvents (MeOH, ) leads to rapid H/D exchange and loss of signal.
Part 2: Visualization of Degradation Pathways
The following diagram maps the kinetic risks associated with storage conditions.
Figure 1: Critical degradation pathways for deuterated methyl esters. Note that transesterification in methanol is the fastest route to isotopic impurity.
Part 3: The "Zero-Flux" Storage Protocol
To maintain isotopic purity >99 atom % D, the following storage system is mandatory. This protocol minimizes thermodynamic flux toward hydrolysis and exchange.
1. Solvent Selection Matrix
The choice of solvent is the single most critical variable.
| Solvent Class | Examples | Suitability | Rationale |
| Aprotic Non-Polar | Hexane, Isooctane, Toluene | Excellent | Inert. No exchangeable protons. Prevents hydrolysis (hydrophobic). |
| Aprotic Polar | Dichloromethane (DCM), Acetonitrile | Good | Good solubility. DCM may become acidic over time (HCl formation); stabilize with amylene. |
| Protic | Methanol, Ethanol, Water | FORBIDDEN | Causes transesterification (scrambling) and hydrolysis. |
| Ethers | THF, Diethyl Ether | Caution | Prone to peroxide formation which attacks unsaturated fatty acid chains. |
2. Temperature & Physical Containment[4]
-
Long-Term Storage (>1 Month): Store neat (solvent-free) or in isooctane at -80°C . At this temperature, reaction kinetics for hydrolysis and exchange are effectively arrested.
-
Working Solutions (<1 Month): Store at -20°C .
-
Container:
-
Material: Amber borosilicate glass (Type I). Amber glass blocks UV light (200-400 nm), preventing photo-oxidation of unsaturated R-groups.
-
Closure: Screw cap with PTFE (Teflon) liner . Do not use rubber or foil-lined caps, which can leach plasticizers or corrode.
-
Headspace: Flush with Argon or Nitrogen before sealing to remove moisture and oxygen. Argon is heavier than air and provides a superior blanket.
-
3. Handling Precautions
-
Equilibration: Allow vials to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, initiating hydrolysis.
-
Single-Use Aliquots: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into micro-vials to minimize headspace exposure.
Part 4: Quality Control & Validation Workflow
Trust but verify. Before using a stored DME as an internal standard, validate its integrity. A loss of deuterium content will manifest as a shift in the mass spectrum, leading to quantitation errors (underestimation of the analyte).
Analytical Validation Protocol (GC-MS)
-
Method: GC-MS (EI Source). Soft ionization (CI) is preferred for molecular ion confirmation but EI is standard.
-
Check 1 (Hydrolysis): Look for the disappearance of the parent ion (
) and appearance of Free Fatty Acid peaks (often broad/tailing on non-polar columns). -
Check 2 (Scrambling): Monitor the isotope distribution.
-
Target:
(Mass ) -
Contaminant:
(Mass ) -
Acceptance Criteria: The abundance of
should be < 1% relative to .
-
Figure 2: Decision tree for validating deuterated methyl ester integrity prior to use.
References
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Storage. Retrieved from
-
BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Retrieved from
-
Canadian Science Publishing. Some Deuterium Isotope Effects: Water Solvolysis of Methyl-d3 Esters. Retrieved from
-
Master Organic Chemistry. Transesterification: Mechanisms and Conditions. Retrieved from
-
UC Davis Stable Isotope Facility. Tips for Fatty Acid Methyl Ester (FAME) Analysis and Storage. Retrieved from
-
Inorganic Ventures. Best Practices for Handling and Storing Analytical Standards. Retrieved from
Sources
The deuterium switch in pharmacology: A literature review of deuterated benzoic acid derivatives
An in-depth technical guide for researchers, scientists, and drug development professionals
Introduction: The "Deuterium Switch" and the Role of Benzoic Acid Derivatives
In the quest for safer and more effective drugs, medicinal chemists are increasingly turning to a subtle yet powerful tool: the "deuterium switch." This strategy involves the selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium, in a drug molecule. This seemingly minor modification can have profound effects on a drug's pharmacokinetic and pharmacodynamic properties, a phenomenon driven by the deuterium kinetic isotope effect (KIE).[1][2][3]
The core principle behind this approach is the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, often a rate-limiting step in drug metabolism.[1][4] By strategically placing deuterium at metabolically vulnerable sites, researchers can:
-
Improve metabolic stability: This leads to a longer drug half-life and increased exposure in the body.[5][]
-
Reduce toxic metabolites: By altering metabolic pathways, deuteration can decrease the formation of harmful byproducts.[7][8]
-
Enhance safety and tolerability: A more stable and predictable metabolic profile can lead to fewer side effects.[2][9]
-
Potentially lower dosing frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[5][10]
Benzoic acid and its derivatives are a cornerstone in pharmacology, serving as a versatile scaffold for a wide range of therapeutic agents.[11][12][13] Their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12][14] Given their prevalence and therapeutic importance, deuterated benzoic acid derivatives represent a promising area of research for developing next-generation therapeutics with improved clinical profiles.
The Kinetic Isotope Effect: The Scientific Foundation of Deuteration
The deuterium kinetic isotope effect (KIE) is the observed change in the rate of a chemical reaction when a hydrogen atom in a reactant is replaced by a deuterium atom.[1] This effect is most pronounced when the C-H bond is broken in the rate-determining step of the reaction. Due to the greater mass of deuterium (one proton and one neutron) compared to hydrogen (one proton), the C-D bond has a lower zero-point vibrational energy, making it stronger and requiring more energy to break.[1][4]
In drug metabolism, many Phase I reactions catalyzed by cytochrome P450 (CYP) enzymes involve the cleavage of a C-H bond.[1] If this step is rate-limiting, substituting hydrogen with deuterium can significantly slow down the metabolic process, leading to the desired improvements in the drug's pharmacokinetic profile.
Synthesis and Characterization of Deuterated Benzoic Acid Derivatives
The successful development of deuterated drugs relies on robust and efficient synthetic methodologies and rigorous analytical characterization.
Synthetic Approaches
Several methods have been developed for the synthesis of deuterated benzoic acid derivatives. A common approach involves the reductive dehalogenation of corresponding halogenobenzoic acids using reagents like Raney alloys in an alkaline deuterium oxide solution.[15] For instance, various ring-deuterated benzoic acids have been prepared from their brominated precursors.[15] Another method involves the use of transition-metal-catalyzed hydrogen isotope exchange (HIE), which allows for the direct replacement of benzylic C-H bonds with deuterium from deuterium gas.[16] This technique is particularly valuable as benzylic positions are often susceptible to metabolism.[16]
Analytical Characterization
Confirming the precise location and extent of deuterium incorporation is critical. The primary analytical techniques for characterizing deuterated compounds include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can show the disappearance of a proton signal at the site of deuteration, while ²H-NMR directly observes the deuterium signal, providing unambiguous structural information.[17][18]
-
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is essential for determining the isotopic purity and quantifying the deuterated compound in biological matrices.[18]
A Step-by-Step Protocol for the Synthesis of [2,3,4,5,6-²H₅]Benzoic Acid
The following is a generalized protocol for the synthesis of fully ring-deuterated benzoic acid, adapted from established methods.[15]
Materials:
-
Pentafluorobenzoic acid
-
Raney Cu-Al alloy
-
10% Sodium deuteroxide (NaOD) in deuterium oxide (D₂O)
-
Deuterated hydrochloric acid (DCl) in D₂O
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pentafluorobenzoic acid in a 10% solution of NaOD in D₂O.
-
Reduction: Carefully add Raney Cu-Al alloy to the solution. The reaction is exothermic and may cause bubbling.
-
Reflux: Attach a reflux condenser and heat the mixture under stirring for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the alloy.
-
Acidification: Transfer the filtrate to a separatory funnel and acidify with a solution of DCl in D₂O until a precipitate forms.
-
Extraction: Extract the aqueous layer with diethyl ether multiple times.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization to yield [2,3,4,5,6-²H₅]benzoic acid.
Pharmacological Applications and Case Studies
While no deuterated benzoic acid derivatives have yet reached the market as standalone drugs, the principles of deuteration have been successfully applied to more complex molecules, some of which contain benzoic acid or related aromatic acid moieties. These examples serve as a strong validation of the potential of this approach.
Deutetrabenazine: The First Approved Deuterated Drug
The landmark approval of deutetrabenazine (Austedo) by the FDA in 2017 for the treatment of chorea associated with Huntington's disease marked a new era for deuterated drugs.[2][10][] Deutetrabenazine is a deuterated analog of tetrabenazine. By replacing hydrogen with deuterium in the two methoxy groups, the metabolic breakdown of the drug is slowed, leading to a longer half-life of its active metabolites.[10] This results in a more favorable pharmacokinetic profile, allowing for lower and less frequent dosing, and is associated with a lower risk of certain neuropsychiatric adverse events compared to its non-deuterated counterpart.[9][10]
Deucravacitinib: A 'De Novo' Deuterated Drug
Deucravacitinib, approved in 2022 for plaque psoriasis, is a pioneering example of a 'de novo' deuterated drug, where deuteration was an integral part of the initial drug design rather than a modification of an existing drug.[2][20] In this case, deuterium was strategically placed to block the formation of a specific metabolite, thereby improving the drug's selectivity.[9]
Donafenib: Demonstrating Superior Efficacy
Donafenib, a deuterated version of the multi-kinase inhibitor sorafenib, was approved in China for hepatocellular carcinoma.[2][] Head-to-head clinical trials demonstrated that donafenib has superior metabolic characteristics, leading to improved efficacy and safety compared to sorafenib.[2][]
Visualizing the Impact of Deuteration
The following diagram illustrates the conceptual workflow of how deuteration can improve the therapeutic profile of a drug candidate.
Caption: A conceptual workflow for the development of deuterated drug candidates.
Challenges and Future Perspectives
Despite the successes, the development of deuterated drugs is not without its challenges. These include:
-
Cost and complexity of synthesis: The preparation of deuterated compounds can be more expensive and complex than their non-deuterated counterparts.[5]
-
Intellectual property considerations: The patentability of deuterated versions of existing drugs can be complex, although the FDA has recognized some as new chemical entities.[10]
-
Regulatory hurdles: While the FDA has shown a willingness to approve deuterated drugs, the regulatory landscape is still evolving.[5]
Looking ahead, the field of deuterated drugs is poised for significant growth. As our understanding of drug metabolism deepens and synthetic methodologies become more sophisticated, we can expect to see the "deuterium switch" applied to a wider range of therapeutic agents, including novel deuterated benzoic acid derivatives. The ability to fine-tune the pharmacokinetic and safety profiles of drugs through this elegant approach offers a powerful tool in the ongoing effort to develop better medicines.
References
-
High-field Deuterium Nuclear Magnetic Resonance Spectroscopic Monitoring of the Pharmacokinetics of Selectively Deuterated Benzoic Acid in Man. PubMed. Available from: [Link]
-
Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. PMC - NIH. Available from: [Link]
-
Deuterated drug. Wikipedia. Available from: [Link]
-
Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed. Available from: [Link]
-
Deuterated Drugs Future Potential. Clearsynth Discovery. Available from: [Link]
-
The kinetic isotope effect in the search for deuterated drugs. IDrugs. Available from: [Link]
-
Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. DeciBio. Available from: [Link]
-
Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. Available from: [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. PMC. Available from: [Link]
-
Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. ResearchGate. Available from: [Link]
-
Deuterated Drugs. Bioscientia. Available from: [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available from: [Link]
-
Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203. Biomedres. Available from: [Link]
-
Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. Available from: [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. SciSpace. Available from: [Link]
-
A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. Available from: [Link]
-
Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. PubMed. Available from: [Link]
-
Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. ScienceOpen. Available from: [Link]
-
Benzoic acid. Wikipedia. Available from: [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Heliyon. Available from: [Link]
-
Benzoic acid derivatives. Target Analysis. Available from: [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available from: [Link]
-
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London. Available from: [Link]
-
Benzoic acid: analysis and dosage in laboratory. FILAB. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Portico [access.portico.org]
- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isotope.com [isotope.com]
- 10. bioscientia.de [bioscientia.de]
- 11. mdpi.com [mdpi.com]
- 12. ijcrt.org [ijcrt.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. preprints.org [preprints.org]
- 15. Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Chemoselective Benzylic C–H Deuteration Using Deuterium Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-field deuterium nuclear magnetic resonance spectroscopic monitoring of the pharmacokinetics of selectively deuterated benzoic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 20. Deuterated drug - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Precision Quantification of Benzoic Acid Derivatives in Plasma via Stable Isotope Dilution
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analyte: 3,4,5-Trimethoxybenzoic acid methyl ester (TMBA-ME) Internal Standard: 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester (d9-TMBA-ME) Matrix: Human/Rat Plasma
Abstract & Scope
This technical guide details the protocol for spiking and quantifying 3,4,5-Trimethoxybenzoic acid methyl ester in plasma using its deuterated analog, 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester, as a Stable Isotope Labeled Internal Standard (SIL-IS).
The protocol addresses specific bioanalytical challenges: ester hydrolysis instability caused by plasma esterases and matrix-induced ion suppression from phospholipids. By utilizing a "Tri(methoxy-d3)" isotopolog (effectively a d9-analog), this method ensures high-fidelity correction for extraction efficiency and ionization variability.
Chemical & Biological Context
The Isotope Effect
The internal standard specified is 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester .
-
Structure: The three methoxy groups (-OCH₃) are fully deuterated (-OCD₃).
-
Mass Shift: Each -CD₃ group adds +3 Da. With three groups, the total mass shift is +9 Da relative to the analyte.
-
Benefit: A +9 Da shift prevents "cross-talk" (isotopic overlap) between the analyte and IS signals in the mass spectrometer, ensuring linear quantification at low concentrations.
Matrix Challenges: The Esterase Trap
Methyl esters are notoriously unstable in rodent and human plasma due to carboxylesterases and paraoxonase activity.
-
Risk: If the ester hydrolyzes to the acid form (3,4,5-trimethoxybenzoic acid) during sample handling, quantification will be inaccurate.
-
Solution: This protocol utilizes low-temperature handling (4°C) and acidic stabilization to inhibit esterase activity immediately upon thawing or collection.
Pre-Analytical Protocol: Reagent Preparation
Stock Solutions
CAUTION: Deuterated standards are hygroscopic and expensive. Minimize exposure to air.[1]
| Solution Type | Concentration | Solvent | Storage | Stability |
| Master Stock (IS) | 1.0 mg/mL | Methanol (LC-MS Grade) | -80°C | 6 Months |
| Working Stock (IS) | 10.0 µg/mL | 50:50 Methanol:Water | -20°C | 1 Month |
| Spiking Solution | Variable | Water (0.1% Formic Acid) | 4°C | Daily Prep |
Expert Insight: Do not store the methyl ester IS in basic or neutral aqueous buffers for extended periods, as spontaneous hydrolysis may occur. Keep stocks in pure organic solvent (Methanol/Acetonitrile).
Critical Protocol: Spiking and Extraction
This workflow uses Protein Precipitation (PPT) with acidification to simultaneously inhibit esterases and remove proteins.
Sample Preparation Workflow
Step 1: Thawing & Stabilization
-
Thaw plasma samples on wet ice (not a water bath).
-
Immediate Action: If samples were not acidified at collection, add 10 µL of 5% Formic Acid per 100 µL plasma immediately upon thawing to inhibit esterases.
Step 2: Internal Standard Spiking
-
Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube (or 96-well plate).
-
Add 10 µL of Working IS Solution (Target concentration should be ~50% of the expected upper limit of quantification).
-
Vortex gently for 10 seconds.
-
Equilibration (CRITICAL): Incubate on ice for 15 minutes .
-
Why? The SIL-IS must bind to plasma proteins (albumin) to the same extent as the analyte. If you extract immediately, the IS is "free" while the analyte is "bound," leading to differential extraction recovery.
-
Step 3: Protein Precipitation
-
Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Ratio: 1:4 (Plasma:Organic) ensures >98% protein removal.
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C .
Step 4: Supernatant Transfer
-
Transfer 150 µL of the supernatant to a clean vial/plate.
-
Optional Clean-up: If phospholipid suppression is high, pass the supernatant through a Phospholipid Removal Plate (e.g., Ostro™ or HybridSPE™).
Visual Workflow (DOT Diagram)
Caption: Step-by-step extraction workflow emphasizing the critical equilibration step for accurate normalization.
LC-MS/MS Configuration[2][3]
Chromatography (LC)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B (Re-equilibration)
-
Deuterium Isotope Effect Note: Deuterated compounds often elute slightly earlier than non-deuterated analogs on C18 columns. Ensure the integration window covers both the d0 (analyte) and d9 (IS) peaks if they separate slightly.
Mass Spectrometry (MS/MS)
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C (Ensure complete desolvation).
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| TMBA-ME (Analyte) | 227.1 [M+H]⁺ | 195.1 (Loss of -OCH₃) | 30 | 20 |
| d9-TMBA-ME (IS) | 236.1 [M+H]⁺ | 201.1 (Loss of -OCD₃) | 30 | 20 |
Note: The precursor masses are calculated based on the monoisotopic mass of 3,4,5-Trimethoxybenzoic acid methyl ester (MW ~226.23) plus a proton.
Validation Criteria (FDA/EMA Compliance)
To ensure the method is "self-validating," adherence to the FDA Bioanalytical Method Validation Guidance (2018) is required.
Linearity & Sensitivity
-
Calibration Curve: Minimum 6 non-zero standards.
-
Weighting: 1/x² is recommended to improve accuracy at the Lower Limit of Quantification (LLOQ).
-
Acceptance: Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Matrix Effect Assessment
You must prove that the IS compensates for matrix suppression.
-
Experiment: Compare the peak area of the IS spiked into extracted blank plasma (Post-Extraction Spike) vs. IS in pure solvent.
-
Calculation:
-
Requirement: The IS-normalized MF (MF_analyte / MF_IS) should be close to 1.0, indicating the IS tracks the analyte's suppression perfectly.
Troubleshooting & Pitfalls
| Issue | Probable Cause | Corrective Action |
| IS Signal Decline | Ion suppression from phospholipids.[2] | Use Phospholipid Removal Plates or switch to Liquid-Liquid Extraction (LLE) using MTBE. |
| Analyte Degradation | Esterase activity. | Ensure all steps are on ice; increase Formic Acid concentration in spiking solution to 0.2%. |
| Retention Shift | Isotope effect. | This is normal. Do not force the retention times to match perfectly; ensure the integration windows are wide enough. |
| Non-Linearity | Cross-talk (Isotopic impurity). | Check the d9-IS for d0 impurities. If >0.5% d0 exists in the IS, the LLOQ will be compromised. |
References
-
US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15956, Methyl 3,4,5-trimethoxybenzoate. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
Sources
Application Notes and Protocols for 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester Stock Solutions
Introduction: The Critical Role of Proper Stock Solution Management
3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester is a deuterated analog of methyl 3,4,5-trimethoxybenzoate, a versatile compound utilized in pharmaceutical development as an intermediate and in the synthesis of bioactive molecules.[1][2] The incorporation of deuterium isotopes provides a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based bioanalysis. The integrity of research and development outcomes hinges on the accuracy and stability of the stock solutions of this critical reagent.
These application notes provide a comprehensive guide to the best practices for the storage and handling of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester stock solutions. Adherence to these protocols will ensure the stability, purity, and concentration of the stock solutions, thereby safeguarding the validity and reproducibility of experimental results. The principles outlined herein are grounded in established laboratory safety and quality control standards, tailored to the specific properties of this compound.
Physicochemical Properties and Safety Considerations
Understanding the fundamental properties of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester is paramount for its appropriate handling and storage. The following table summarizes key data for its non-deuterated analog, which serves as a reliable proxy in the absence of specific data for the deuterated species.
| Property | Value | Source |
| Chemical Formula | C₁₁H₅D₉O₅ | N/A |
| Molecular Weight | 235.31 g/mol (calculated) | N/A |
| CAS Number | 1916-07-0 (non-deuterated) | [2] |
| Appearance | Off-white crystalline powder | [3] |
| Melting Point | 82-84 °C | [4] |
| Solubility | Soluble in ethanol and ether; limited solubility in water. | [5] |
Safety Summary: Based on the Safety Data Sheet (SDS) for the non-deuterated analog, 3,4,5-trimethoxybenzoic acid methyl ester is classified as a skin and eye irritant.[6] Appropriate personal protective equipment (PPE) should be worn at all times.
Preparation of Stock Solutions: A Step-by-Step Protocol
The accuracy of a stock solution is the foundation of reliable downstream applications. The following protocol details the preparation of a 10 mM stock solution of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester.
Recommended Solvents
Given its solubility profile, the following anhydrous solvents are recommended for preparing stock solutions:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Acetonitrile
The choice of solvent should be guided by the requirements of the downstream application. For long-term storage, aprotic solvents such as DMSO or DMF are generally preferred to minimize the risk of H-D exchange.
Protocol for Preparation of a 10 mM Stock Solution
-
Equilibration: Allow the container of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For a 10 mL solution of 10 mM, weigh out 23.53 mg.
-
Dissolution: Transfer the weighed compound to a clean, dry volumetric flask. Add a portion of the chosen anhydrous solvent and gently swirl to dissolve the solid completely.
-
Dilution to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and contamination.
Storage of Stock Solutions: Ensuring Long-Term Integrity
The stability of the stock solution is critically dependent on the storage conditions. The following table provides recommendations for short-term and long-term storage.
| Storage Duration | Temperature | Light Conditions | Container | Recommended Solvents |
| Short-Term (≤ 1 week) | 4°C | Protected from light (amber vials) | Tightly sealed glass vials | DMSO, DMF, Ethanol, Methanol, Acetonitrile |
| Long-Term (> 1 week) | -20°C or -80°C | Protected from light (amber vials) | Tightly sealed glass vials with inert gas overlay (e.g., argon or nitrogen) | Anhydrous DMSO, Anhydrous DMF |
Decision-Making Workflow for Optimal Storage
The following diagram illustrates the decision-making process for selecting the appropriate storage conditions for your stock solution.
Caption: Decision workflow for selecting appropriate storage conditions.
Stability Assessment of Stock Solutions
Regular assessment of the stock solution's stability is crucial to ensure its continued fitness for purpose. A comprehensive stability study should evaluate the purity and concentration of the analyte over time.
Long-Term Stability Assessment Protocol
-
Time Points: Establish a schedule for stability testing, for example, at 0, 1, 3, 6, and 12 months.
-
Storage Conditions: Store aliquots of the stock solution under the intended long-term storage conditions (e.g., -20°C and -80°C).
-
Analytical Method: Employ a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: At each time point, retrieve an aliquot, allow it to thaw and equilibrate to room temperature, and analyze it.
-
Evaluation: Compare the results (e.g., peak area, purity) to the initial (time 0) analysis. A deviation of more than a predefined percentage (e.g., ±5%) may indicate degradation.
Workflow for Long-Term Stability Assessment
The following diagram outlines the workflow for assessing the long-term stability of the stock solutions.
Sources
Application Note: Quantitative Analysis of Phenolic Acid Metabolites via Stable Isotope Dilution Assay (SIDA) using Deuterated Methyl Ester Standards
This Application Note is structured to guide researchers through the advanced protocol of Stable Isotope Dilution Analysis (SIDA) for phenolic acids, utilizing in-situ synthesized deuterated methyl ester standards. This approach overcomes the high cost and low availability of commercial isotopically labeled standards for every specific polyphenol.
Introduction & Scientific Rationale
Polyphenols, particularly phenolic acids (e.g., ferulic, caffeic, gallic, and p-coumaric acids), are critical biomarkers in plant metabolomics and pharmacokinetic studies. However, their quantification by LC-MS is frequently compromised by matrix effects (ion suppression/enhancement) and the chemical instability of the analytes.
The "Gold Standard" for correcting these variances is Stable Isotope Dilution Analysis (SIDA) . However, purchasing specific deuterated internal standards (IS) for every phenolic acid is often prohibitively expensive or commercially impossible.
The Solution: Deuterated Methyl Ester Derivatization
Instead of buying labeled standards, this protocol utilizes a chemical derivatization strategy to synthesize them in situ. By exploiting the carboxylic acid moiety common to phenolic acids, we can generate:
-
Analyte Form: The sample is derivatized with non-labeled methanol (
) to form -methyl esters . -
Internal Standard Form: A pure standard is derivatized with deuterated methanol (
) to form -methyl esters .
When spiked into the sample, the
Experimental Workflow & Mechanism
The core mechanism is Acid-Catalyzed Fisher Esterification . This reaction converts the carboxylic acid group (
Reaction Mechanism
Workflow Diagram
The following diagram illustrates the parallel processing tracks required to generate the Internal Standard (IS) and the Analyte for comparative quantification.
Caption: Parallel workflow for generating d3-labeled standards and d0-labeled analytes for SIDA quantification.
Detailed Protocol
Reagents & Materials
-
Phenolic Acid Standards: Ferulic acid, Caffeic acid, p-Coumaric acid, Gallic acid (Sigma-Aldrich).[1]
-
Deuterated Reagent: Methanol-
( , 99.8 atom % D). -
Catalyst: 3M Hydrochloric acid (HCl) in Methanol (anhydrous).
-
Extraction Solvents: Ethyl Acetate, Formic Acid.
Step-by-Step Methodology
Step A: Synthesis of
-Methyl Ester Internal Standards (Stock Solution)
This step creates the "Reference Material" to be used across multiple experiments.
-
Dissolution: Dissolve 10 mg of the pure phenolic acid standard in 1 mL of Methanol-
. -
Catalysis: Add 200 µL of 3M HCl (in methanol) or 50 µL of concentrated
. -
Incubation: Seal the vial tightly (Teflon-lined cap) and incubate at 65°C for 60 minutes .
-
Termination: Evaporate the solvent to dryness under a gentle stream of Nitrogen (
). -
Reconstitution: Reconstitute the residue in 10 mL of Acetonitrile/Water (50:50).
-
Validation: Verify the conversion >98% via LC-UV or MS. This is your
-IS Stock .
Step B: Sample Preparation & Derivatization
-
Hydrolysis (Optional but Recommended): If analyzing total phenolic content (bound + free), treat 100 µL of plasma/extract with
-glucuronidase or 2M NaOH (followed by acidification) to release aglycones. -
Extraction: Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate (
µL). Combine organic layers and dry under . -
Derivatization (
): Reconstitute the dried sample residue in 200 µL of Standard Methanol ( ) containing 0.5M HCl. -
Reaction: Incubate at 65°C for 60 minutes .
-
Spiking: Before the final drying step, add a precise volume (e.g., 20 µL) of the
-IS Stock (prepared in Step A) to the reaction mixture. -
Final Polish: Evaporate to dryness under
to remove excess acid/methanol. Reconstitute in 100 µL mobile phase for LC-MS injection.
LC-MS/MS Conditions & Data Analysis[2][3][4]
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
Mass Spectrometry Settings (MRM)
The methyl esterification increases the molecular weight of the parent acid by 14 Da (
Table 1: MRM Transitions for Selected Phenolic Acid Methyl Esters
| Analyte | Parent Acid MW | Key Product Ion (m/z) | ||
| Ferulic Acid | 194.18 | 209.2 | 212.2 | 177 (Loss of |
| Caffeic Acid | 180.16 | 195.2 | 198.2 | 163 (Loss of |
| p-Coumaric Acid | 164.16 | 179.2 | 182.2 | 147 (Loss of |
| Gallic Acid | 170.12 | 185.1 | 188.1 | 153 (Loss of |
Note: In positive mode ESI, methyl esters typically lose the methanol moiety (
Quantification Logic
Calculate the concentration of the analyte (
Self-Validation Check: Since the
Critical Considerations
-
Ester Stability: Methyl esters are more stable than their free acid counterparts in the gas phase (GC-MS) but can hydrolyze in aqueous buffers at high pH. Ensure the final reconstitution solvent is slightly acidic (0.1% Formic Acid) and analyze within 24 hours.
-
Incomplete Derivatization: The protocol relies on the assumption that derivatization efficiency is consistent. By spiking the
-standard after the sample derivatization step (but before injection), you are correcting for instrument variation. To correct for derivatization efficiency, you would ideally add a -Free Acid before the reaction, but those are the expensive standards we are avoiding.-
Refined Strategy: Run a "Derivatization Efficiency" QC sample where a known amount of pure
-acid is derivatized. Yields should exceed 95%.
-
-
Selectivity: This protocol targets Carboxylic Acids . Polyphenols without carboxyl groups (e.g., Catechins, Resveratrol) will not form methyl esters under these conditions and will not be quantified by this specific MRM method.
References
-
Roe, M. R., Cohen, J. D., & Hegeman, A. D. (2014). Targeted deuteration of polyphenolics for their qualitative and quantitative metabolomic analysis in plant-derived extracts. Methods in Molecular Biology, 1083, 17–29.
-
Hegeman, A. D., et al. (2014). Regioselective solvent-phase deuteration of polyphenolic compounds informs their identification by mass spectrometry. Analytical Biochemistry, 452, 10-19.
-
BenchChem Technical Support.[2][3] (2025). High-Throughput Analysis of Ferulic Acid Using a Validated UPLC-MS/MS Method with a Stable Isotope-Labeled Internal Standard.[2] Application Note.
-
Guyot, S., et al. (2016). Differential Isotope Labeling of 38 Dietary Polyphenols and Their Quantification in Urine by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry.
-
Wong, C. C., et al. (2025). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. Nature Communications.
Sources
Application Note: Quantitative Analysis of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester using Triple Quadrupole Mass Spectrometry
Abstract
This application note provides a comprehensive guide for the development and implementation of a robust and sensitive Multiple Reaction Monitoring (MRM) method for the quantification of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester. This stable isotope-labeled compound is a critical internal standard for the accurate quantification of its non-labeled counterpart, a molecule of interest in various pharmaceutical and metabolic studies. We present a detailed protocol for the systematic optimization of mass spectrometry parameters, a streamlined sample preparation procedure for biological matrices, and a representative liquid chromatography method. The causality behind experimental choices is explained to provide a deeper understanding of the method development process, ensuring scientific integrity and reproducibility.
Introduction
3,4,5-Trimethoxybenzoic acid methyl ester and its derivatives are of significant interest in drug development and medicinal chemistry due to their presence in bioactive molecules.[1] Accurate quantification of these compounds in complex biological matrices is crucial for pharmacokinetic and metabolic studies.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for such analyses, offering unparalleled sensitivity and selectivity.[4]
The use of a stable isotope-labeled internal standard (SIL-IS), such as 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester, is paramount for achieving high accuracy and precision.[5][6] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction of experimental variability.[7] This note details the steps to develop a quantitative MRM assay for this specific SIL-IS, which can be readily adapted for the quantification of the corresponding non-labeled analyte.
Predicted Mass Spectrometry Transitions
The foundational step in MRM method development is the selection of precursor and product ions. For 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester, we can predict these based on the known fragmentation of the non-labeled analog and the location of the deuterium labels.
Molecular Formula: C₁₁H₅D₉O₅ Molecular Weight of non-labeled analog: 226.23 g/mol [8] Predicted Molecular Weight of deuterated analog: 235.28 g/mol
The nine deuterium atoms are located on the three methoxy groups.
2.1. Precursor Ion (Q1) Selection
In positive electrospray ionization (ESI+), the molecule is expected to form a protonated molecular ion [M+H]⁺.
-
Predicted Precursor Ion (Q1 m/z): 236.3
2.2. Product Ion (Q3) Prediction
Based on the electron ionization mass spectrum of the non-labeled 3,4,5-trimethoxybenzoic acid methyl ester from the NIST database, a major fragment corresponds to the loss of the methyl ester group and subsequent rearrangements.[9][10] We can anticipate analogous fragmentation for the deuterated compound. A primary fragmentation pathway is the loss of a neutral methanol molecule (CH₃OH or, in this case, CD₃OH) and subsequent loss of formaldehyde (CH₂O).
-
Predicted Primary Product Ion (Q3 m/z): Loss of the ester methyl group (-CH₃) and a molecule of formaldehyde (-CH₂O) from the ring methoxy groups. A prominent fragment from the non-deuterated compound is at m/z 195, corresponding to the loss of the methoxy group. A similar loss from the deuterated compound would be expected. Another likely fragmentation is the loss of the methyl group from the ester, followed by the loss of carbon monoxide.
A systematic infusion and product ion scan experiment is essential to confirm these predictions and identify the most intense and stable product ions.
MRM Method Development and Optimization
A systematic approach is required to determine the optimal MS parameters for maximum sensitivity and specificity.[11] This is typically achieved by infusing a standard solution of the analyte into the mass spectrometer.
3.1. Experimental Workflow for MRM Optimization
The following diagram illustrates the systematic workflow for optimizing the MRM transitions.
Caption: Workflow for MRM transition optimization.
3.2. Detailed Optimization Protocol
-
Standard Preparation: Prepare a 1 µg/mL solution of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Infusion: Infuse the standard solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Q1 Scan: Perform a Q1 scan to confirm the mass of the protonated precursor ion ([M+H]⁺).
-
Product Ion Scan: Set the mass spectrometer to fragment the precursor ion (m/z 236.3) and perform a product ion scan to identify the most abundant and stable fragment ions.
-
Collision Energy (CE) Optimization: For each selected precursor-product ion pair, perform a CE optimization experiment. Vary the collision energy over a range (e.g., 5-50 eV) and identify the voltage that produces the highest intensity for the product ion.[12]
-
Declustering Potential (DP) Optimization: Optimize the DP to efficiently desolvate the ions and prevent in-source fragmentation.
-
Select Transitions: Choose at least two MRM transitions – a primary (quantifier) and a secondary (qualifier) – for specificity.
3.3. Optimized MRM Parameters (Hypothetical)
The following table presents a hypothetical set of optimized MRM parameters based on the predicted fragmentation. These values must be experimentally determined.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester (Quantifier) | 236.3 | 199.1 | 150 | 25 | 80 |
| 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester (Qualifier) | 236.3 | 171.1 | 150 | 35 | 80 |
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and ensuring method robustness. For the analysis of small molecules like benzoic acid derivatives in plasma, protein precipitation is a rapid, effective, and widely used method.[13][14]
4.1. Sample Preparation Workflow
The diagram below outlines the protein precipitation workflow.
Caption: Protein precipitation workflow for plasma samples.
4.2. Detailed Protein Precipitation Protocol
-
To 50 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester working solution.
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile to precipitate the proteins.[13]
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
Liquid Chromatography Method
A reversed-phase liquid chromatography method is suitable for the separation of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester from endogenous matrix components.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions and re-equilibrate for 1 min |
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines to ensure the reliability of the analytical data. The relationship between key validation parameters is illustrated below.
Caption: Interrelationship of method validation parameters.
Key validation experiments should include:
-
Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no endogenous interferences are observed at the retention time of the analyte and IS.
-
Linearity and Range: Prepare a calibration curve over the expected concentration range and assess the linearity using an appropriate regression model.
-
Accuracy and Precision: Analyze quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on multiple days.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Conclusion
This application note provides a detailed framework for developing a sensitive and specific MRM method for the quantification of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester. The outlined protocols for MRM optimization and sample preparation, combined with the principles of method validation, offer a comprehensive guide for researchers in drug development and related fields. The systematic approach described herein ensures the generation of high-quality, reproducible data for pharmacokinetic and bioanalytical studies.
References
- Souza, I. D., & Queiroz, M. E. C. (2014). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 88, 336-343.
- BenchChem. (2025). LC-MS/MS Analysis for the Structural Confirmation of 3-(3-Chloro-3-butenyl)
- Razavi, M., et al. (2018). Monitoring Both Extended and Tryptic Forms of Stable Isotope-Labeled Standard Peptides Provides an Internal Quality Control of Proteolytic Digestion in Targeted Mass Spectrometry-Based Assays. Clinical Chemistry, 64(9), 1350-1359.
- Scion Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. Scion Instruments.
- Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- Thermo Fisher Scientific Inc. (n.d.).
- IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. IQVIA.
- BenchChem. (2025). A Technical Guide to Stable Isotope-Labeled Standards in Research and Development. BenchChem Technical Guides.
- LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
- Rocker Scientific Co., Ltd. (2024).
- Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Bioanalysis Zone.
- ResearchGate. (n.d.). MRM Transitions and Parameters for Standards and Deuterated Standards...
- ResearchGate. (n.d.). Optimized MRM transitions and collision energies for 14 internal...
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,4,5-trimethoxy-, methyl ester. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Mass spectrum of Benzoic acid, 3,4,5-trimethoxy-, methyl ester. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). General information for Benzoic acid, 3,4,5-trimethoxy-, methyl ester. NIST Chemistry WebBook.
- Chen, Y., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 275-281.
- PubChem. (n.d.). Methyl 3,4,5-trimethoxybenzoate. PubChem Compound Summary for CID 15956.
- Reddit. (2024). r/massspectrometry - MRM development. Reddit.
- Chem-Impex International, Inc. (n.d.). 3,4,5-trimethoxybenzoic acid methyl ester. Chem-Impex.
- FooDB. (2010).
- ResearchGate. (2007). (PDF) Methyl 3,4,5-trimethoxybenzoate.
- MilliporeSigma. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS). MilliporeSigma.
- European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. EURL-Pesticides.
- AOCS. (2020).
- AOCS. (2019).
- ResearchGate. (n.d.). Optimized MRM transitions for profiling of free fatty acids.
Sources
- 1. news-medical.net [news-medical.net]
- 2. rocker.com.tw [rocker.com.tw]
- 3. researchgate.net [researchgate.net]
- 4. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 14. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low analyte recovery. As a stable isotope-labeled (SIL) internal standard, achieving consistent and high recovery of this compound is critical for the accuracy and reliability of quantitative data. This document provides a structured troubleshooting workflow, addresses frequently asked questions, and offers detailed experimental protocols based on established scientific principles.
Part 1: Systematic Troubleshooting Workflow
Low recovery is a multifaceted problem that can arise at any stage of the analytical process. The key to resolving it is a systematic, step-by-step investigation to isolate the source of the loss. Sporadic low recovery may point to inconsistent execution of a step, whereas consistent low recovery suggests a fundamental flaw in the method.
The following workflow provides a logical decision tree to diagnose the root cause of poor recovery.
Caption: A decision tree for troubleshooting low recovery rates.
Diagnosing the Stage of Analyte Loss
Before optimizing any single step, you must first identify where the loss is happening. This can be accomplished by comparing the analyte response in three different sample sets. A detailed protocol for this experiment is provided in Part 3.
Table 1: Interpreting Recovery Experiment Results
| Sample Set | Preparation | What It Tests | Potential Problem if Signal is Low |
|---|---|---|---|
| Set A (Neat Solution) | IS spiked into final, clean solvent | LC-MS system performance, potential for adsorption to autosampler vials | Poor ionization, suboptimal MS parameters, adsorption to vials/tubing. |
| Set B (Post-Extraction Spike) | Blank matrix is extracted first, then IS is spiked into the final extract | Matrix effects (ion suppression/enhancement) | Co-eluting matrix components are interfering with the ionization of the IS.[1] |
| Set C (Pre-Extraction Spike) | IS is spiked into the blank matrix before the extraction process | The entire sample preparation workflow (e.g., SPE, LLE) | Inefficient extraction, analyte breakthrough, incomplete elution, or degradation during sample processing.[2][3] |
By comparing the peak areas from these three sets, you can pinpoint the problematic stage. For instance, if Set A and B show strong signals but Set C is low, the issue lies within your sample extraction procedure. If Set A is strong but B and C are low, matrix effects are the most likely culprit.
Part 2: Troubleshooting Guides & FAQs
This section directly addresses common issues in a question-and-answer format.
Sample Preparation & Handling
Q: I suspect my compound is adsorbing to my labware. How can I confirm and prevent this?
A: Adsorption is a common, yet often overlooked, cause of low recovery for many compounds, especially at low concentrations.[4][5] Benzoic acid derivatives can interact with surfaces through hydrophobic interactions or, more significantly, through interactions between their polar functional groups and active sites on container surfaces. Glass surfaces, for example, contain silanol groups (Si-OH) that can ionically bind with compounds.[6]
-
Causality: The ester and methoxy groups on your molecule can participate in hydrogen bonding and dipole-dipole interactions with polar surfaces like glass. Polypropylene surfaces, while less polar, can still adsorb molecules via hydrophobic interactions.[4][7]
-
Troubleshooting Steps:
-
Change Container Type: Switch from glass to polypropylene vials, or use silanized (deactivated) glass vials to minimize silanol interactions.[6]
-
Modify Sample Diluent: The composition of your sample solvent is critical. Increasing the percentage of organic solvent (e.g., acetonitrile or methanol) can disrupt hydrophobic interactions and keep the analyte in solution.
-
Use Additives: Adding a small amount (~0.1%) of a non-ionic surfactant like Tween or Triton to your diluent can coat the surface of the labware and prevent the analyte from binding.[7] For amine-containing compounds that adsorb, adding a competing agent like triethylamine is effective, though less relevant for your specific molecule.[6]
-
Q: Could the methyl ester be hydrolyzing back to the carboxylic acid during my sample preparation?
A: Yes, methyl ester hydrolysis is a significant risk and a common cause of apparent "low recovery" of the target analyte. The process is catalyzed by both acid and base and can be accelerated by heat.[8][9][10] If this occurs, you are not truly losing the molecule, but rather converting it into its corresponding carboxylic acid, which will have a different retention time and may not be monitored by your MS method.
-
Causality: In the presence of acid (H+) or hydroxide (OH-), the carbonyl carbon of the ester is susceptible to nucleophilic attack by water, leading to the cleavage of the methyl group and formation of 3,4,5-Tri(methoxy-d3)-benzoic acid.[11]
-
Troubleshooting Steps:
-
Monitor pH: Check the pH of all your aqueous reagents and the final sample matrix. Aim to keep conditions as close to neutral (pH 6-8) as possible.
-
Analyze for the Acid: Develop a secondary LC-MS method to look for the appearance of the hydrolyzed product (the carboxylic acid). Its presence would be definitive proof of hydrolysis.
-
Control Temperature: Avoid or minimize heating steps when the compound is in an aqueous matrix.
-
Limit Exposure Time: Reduce the time your sample spends in potentially non-neutral aqueous solutions before analysis.
-
Q: My recovery from Solid Phase Extraction (SPE) is low. What are the most common failure points?
A: SPE is a powerful technique, but its success depends on the careful optimization of several parameters.[12] Low recovery in SPE typically results from one of three issues: analyte breakthrough during loading, analyte loss during the wash step, or incomplete elution.[3][13]
-
Causality: SPE relies on the principle of differential affinity. The analyte must have a stronger affinity for the sorbent than the sample matrix during loading and washing, but a stronger affinity for the elution solvent during the final step.[2] An imbalance in these affinities leads to loss.
-
Troubleshooting Steps & Optimization:
Table 2: Optimizing Your SPE Protocol
| Step | Common Problem | Recommended Solution |
|---|---|---|
| 1. Conditioning & Equilibration | Poor sorbent activation. | Always pre-wet the sorbent with a strong organic solvent (e.g., methanol) and then equilibrate with a solution that mimics your sample matrix (e.g., water or buffer at the correct pH). Crucially, do not let the sorbent go dry after this step. [14] |
| 2. Sample Loading | Analyte breakthrough (analyte doesn't bind to sorbent). | - Adjust Sample pH: Ensure the pH of your sample promotes strong retention. For a reversed-phase sorbent (like C18), a neutral pH is likely optimal for your compound. - Reduce Flow Rate: Load the sample slowly (e.g., ~1 mL/min) to ensure adequate interaction time between the analyte and the sorbent.[15] |
| 3. Washing | Analyte is prematurely eluted with interferences. | The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte on the sorbent. If you are using reversed-phase SPE, try increasing the aqueous content of your wash solvent (e.g., switch from 50% methanol to 20% methanol). |
| 4. Elution | Analyte is not fully recovered from the sorbent. | - Increase Solvent Strength: Use a stronger elution solvent. If you are using acetonitrile, methanol may be a stronger choice for some compounds. - Adjust Elution Solvent pH: Adding a small amount of acid or base can sometimes improve elution, but be mindful of potential hydrolysis. - Increase Elution Volume: Use multiple, smaller volumes of elution solvent (e.g., 2 x 500 µL instead of 1 x 1 mL) to ensure complete recovery.[15] |
LC-MS Analysis
Q: My recovery in the post-extraction spike (Set B) is low. How do I address matrix effects?
A: Low recovery in a post-extraction spike points directly to matrix effects, where co-eluting components from your sample matrix suppress (or enhance) the ionization of your analyte in the MS source. While SIL internal standards are designed to compensate for this, the compensation is not always perfect.[16][17] This is particularly true if the deuterated standard and the native analyte have slightly different retention times (a "chromatographic shift"), causing them to elute into regions of different ion suppression.[18][19]
-
Causality: The electrospray ionization (ESI) process has a finite capacity. If your analyte and a high concentration of matrix components enter the source at the same time, they compete for ionization, often leading to a reduced signal for your analyte of interest.[1]
-
Troubleshooting Steps:
-
Improve Chromatography: The best defense against matrix effects is better separation. Modify your LC gradient to better resolve your analyte from the bulk of the matrix components.
-
Optimize MS Source Parameters: Ensure your ESI source conditions are optimized for your compound in the presence of the matrix. This includes parameters like capillary voltage, nebulizer pressure, drying gas flow, and gas temperature.[20][21] A poorly optimized source can be more susceptible to matrix effects.
-
Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components and lessen the impact of ion suppression.
-
Use a Different Ionization Technique: If available, switching to Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to the matrix effects seen with ESI for your specific compound.[22]
-
Caption: A simplified workflow for evaluating matrix effects.
Part 3: Experimental Protocols
Protocol 1: Diagnosing the Stage of Analyte Loss
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare a standard of your IS in the final mobile phase or reconstitution solvent at the target concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine without any analyte) through your entire sample preparation procedure. To the final, clean extract, add the IS to the same target concentration as Set A.
-
Set C (Pre-Extraction Spike): To a blank matrix sample, add the IS at the target concentration before starting the sample preparation procedure. Process this sample through the entire workflow.
-
-
Analysis: Inject and analyze at least three replicates of each set by LC-MS.
-
Evaluation:
-
Calculate the average peak area for each set.
-
Matrix Effect (%) = ( (Area_SetB / Area_SetA) - 1 ) * 100
-
Recovery (%) = (Area_SetC / Area_SetB) * 100
-
A significant negative value for the Matrix Effect indicates ion suppression. A recovery value significantly below 100% indicates loss during sample preparation.
-
Protocol 2: Assessing Adsorption to Labware
-
Prepare a Standard: Create a solution of the IS in your typical starting solvent (e.g., 50:50 acetonitrile:water) at a low, but detectable, concentration.
-
Incubate in Different Vials: Aliquot this standard into three types of autosampler vials:
-
Standard borosilicate glass vials.
-
Polypropylene vials.
-
Silanized (deactivated) glass vials.
-
-
Time Course Analysis: Inject a sample from each vial type immediately after preparation (T=0). Then, let the vials sit on the benchtop or in the autosampler for several hours (e.g., T=4h, T=8h) and re-inject.
-
Evaluation: A progressive decrease in peak area over time, especially in the standard glass vial compared to the others, is strong evidence of adsorption.
References
- Raykol Group (XiaMen) Corp., Ltd. (n.d.). Factors Affecting Solid Phase Extraction.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Benchchem. (2025). Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide.
- Chem-Impex. (n.d.). 3,4,5-trimethoxybenzoic acid methyl ester.
- Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
- Labroots. (n.d.). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies.
- ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- RPubs. (2023, January 24). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method.
- Element Lab Solutions. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
-
Manna, A. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(5), 259-263. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester. Retrieved from [Link]
-
Analyst. (1983). Preparation of fatty acid methyl esters from olive oil and other vegetable oils using aqueous hydrochloric acid-methanol. 108(1285), 383-387. Retrieved from [Link]
- Amerigo Scientific. (n.d.). Power of Solid Phase Extraction: Understanding the Principles of SPE.
- LCGC International. (2020, December 19). Understanding and Improving Solid-Phase Extraction.
- WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
- LCGC International. (2023, August 02). Strongly Adsorbing Analytes: What, Why, and How to Fix It.
- Cheméo. (n.d.). Benzoic acid, 3,4,5-trimethoxy-, methyl ester.
-
Journal of Cheminformatics. (2024). Assay for Characterizing Adsorption‐Properties of Surfaces (APS). Retrieved from [Link]
-
ACS Publications. (2022, January 31). Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. Retrieved from [Link]
-
AACC. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
-
NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-, methyl ester. Retrieved from [Link]
- LCGC International. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- ChemicalBook. (n.d.). 3,4,5-Trimethoxy benzoic acid synthesis.
-
ResearchGate. (n.d.). A LC-MS compatible anti-adsorption diluent for peptide analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoic acid in the stable and saddle point structures. Retrieved from [Link]
- Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
-
PubChem. (n.d.). Methyl 3,4,5-trimethoxybenzoate. Retrieved from [Link]
-
Journal of Lipid Research. (1982). Preparation of fatty acid methyl esters for gas-liquid chromatography. 23(4), 759-761. Retrieved from [Link]
- Bitesize Bio. (2025, May 20). Are Proteins Adsorbing to Your Labware?.
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
Taylor & Francis. (2009, September 04). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Synthetic Communications, 39(22), 4048-4056. Retrieved from [Link]
- Chromatography Forum. (2006, January 15). Internal Standards in LC-MS and LC-MS/MS.
-
University of East Anglia. (2013, May 15). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ACS Publications. (1963). Preparation of Methyl Esters for Gas Liquid Chromatography of Acids by Pyrolysis of Tetramethylammonium salts. Analytical Chemistry, 35(11), 1770-1771. Retrieved from [Link]
- Spectroscopy Online. (2016, March 01). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
- Benchchem. (2025, December). Stability and Storage of Deuterated Azo Compounds: A Technical Guide.
-
ResearchGate. (n.d.). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. Retrieved from [Link]
- MedchemExpress.com. (n.d.). Benzoic acid-d5 | Stable Isotope.
- Agilent. (n.d.). Optimizing the Agilent Multimode Source.
-
ResearchGate. (2013, June 14). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. Retrieved from [Link]
- ZefSci. (2025, May 06). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Shimadzu. (n.d.). LCMS Troubleshooting Tips.
- CK Isotopes. (n.d.). qNMR.
- Google Patents. (n.d.). US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assay for Characterizing Adsorption‐Properties of Surfaces (APS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Preparation of fatty acid methyl esters from olive oil and other vegetable oils using aqueous hydrochloric acid-methanol - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 3,4,5-Trimethoxy benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Power of Solid Phase Extraction: Understanding the Principles of SPE - Amerigo Scientific [amerigoscientific.com]
- 13. welchlab.com [welchlab.com]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 16. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. benchchem.com [benchchem.com]
- 19. myadlm.org [myadlm.org]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. agilent.com [agilent.com]
Resolving retention time shifts between analyte and 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester
Resolving Retention Time Shifts Between Your Analyte and 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester
Welcome to the technical support guide for resolving retention time (RT) shifts when using 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester as an internal standard (IS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues. Consistent retention time is paramount for accurate compound identification and quantification, and this guide provides a structured, cause-and-effect approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is my analyte's retention time shifting while the internal standard (IS) remains stable?
This scenario, known as a differential shift, strongly suggests that the issue is specific to the analyte's chemical properties or its interaction with the chromatographic system. The stability of the IS, 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester, indicates that the system's physical parameters (flow rate, temperature, etc.) are likely stable.
Primary Causes & Solutions:
-
Analyte-Specific Matrix Effects: Components in your sample matrix may be co-eluting with or near your analyte, altering its interaction with the stationary phase. The IS, eluting at a different time, would be unaffected.
-
Solution: Enhance your sample preparation protocol. Employ techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
-
-
pH-Dependent Retention: If your analyte is ionizable, its retention can be highly sensitive to the mobile phase pH. Minor, inconsistent pH variations during mobile phase preparation can cause the analyte's RT to shift, while the non-ionizable IS remains unaffected.
-
Analyte Instability: The analyte may be degrading in the sample solvent or on the column. This is particularly relevant if the degradation product has a different polarity.
-
Solution: Investigate analyte stability in your sample diluent. Consider using a different solvent or reducing the time between sample preparation and injection.[4]
-
Q2: Why is the internal standard shifting, but my analyte is stable?
While less common, this situation points to factors that uniquely influence the internal standard.
Primary Causes & Solutions:
-
Deuterium Isotope Effect: Deuterated standards like 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester can sometimes exhibit slightly different retention behavior compared to their non-deuterated counterparts.[5][6][7] While they are designed to co-elute or elute very closely, their interaction with the stationary phase can be subtly different.[5][7] This can make them more sensitive to specific changes.
-
Solution: While you cannot change the isotope effect, ensure your chromatographic conditions are highly stable. Pay close attention to temperature and mobile phase composition, as these can modulate the magnitude of the isotope effect.[5]
-
-
IS-Specific Interactions: There might be a specific contaminant on the column that interacts strongly with the methoxy or ester functional groups of the IS, which is not affecting your analyte.
-
Solution: Implement a robust column washing procedure. See the Protocol for Column Washing and Regeneration below.
-
Q3: Why are the retention times of both my analyte and the internal standard shifting together (co-drifting)?
When both analyte and IS retention times shift in the same direction and by a similar magnitude, the root cause is almost always a systemic issue affecting the entire chromatographic run.
Primary Causes & Solutions:
-
Mobile Phase Composition Change: This is the most frequent cause.
-
Evaporation: The more volatile organic component of a pre-mixed mobile phase can evaporate over time, increasing the mobile phase's polarity and leading to longer retention times in reversed-phase chromatography.[8][9]
-
Inaccurate Preparation: Incorrect measurement or mixing of mobile phase components will alter its elution strength.[10][11] Always measure components separately before mixing.[10][11]
-
Solution: Prepare mobile phases fresh daily.[1][3] Keep solvent bottles capped and avoid large headspaces in the reservoir.[12] For gradient methods, ensure the pump's proportioning valves are functioning correctly.
-
-
Column Temperature Fluctuation: Temperature has a significant impact on retention time.[13][14][15] An unstable or incorrectly set column oven will cause RTs to drift. Increasing temperature generally decreases retention time.[13][15]
-
Solution: Use a high-quality column oven and allow the system to fully equilibrate thermally before starting a sequence. Ensure the lab's ambient temperature is stable.[4]
-
-
Flow Rate Inconsistency: A change in the flow rate will directly and proportionally affect all retention times.
-
Column Degradation: Over time, the stationary phase can degrade due to hydrolysis at extreme pHs or fouling from sample matrix, leading to a gradual shift in retention for all compounds.[17][18]
-
Solution: Use a guard column to protect the analytical column.[18] Operate within the column's recommended pH and temperature range. If performance degrades, replace the column.
-
Systematic Troubleshooting Guide
When facing retention time shifts, a logical, step-by-step approach is crucial. The following flowchart provides a diagnostic pathway to identify the root cause efficiently.
Caption: Troubleshooting flowchart for retention time shifts.
Summary of Potential Causes
| Observation | Primary Suspect Category | Most Likely Causes |
| Analyte RT shifts, IS is stable | Analyte-Specific | Matrix Effects, Analyte pH Sensitivity, Analyte Instability |
| IS RT shifts, Analyte is stable | IS-Specific | Column Contamination, Isotope Effect Sensitivity |
| Both Analyte & IS RTs shift | Systemic Issue | Mobile Phase Composition, Column Temperature, Flow Rate, Column Equilibration/Degradation[8][12] |
Key Experimental Protocols
Protocol for System Equilibration Verification
Proper column equilibration is critical for reproducible retention times, especially in gradient elution.[19]
-
Initial Flush: Purge the pump with the initial mobile phase composition to ensure all lines are free of previous solvents.[20]
-
Column Equilibration: Pump at least 10-20 column volumes of the initial mobile phase through the column. For a standard 4.6 x 150 mm column, this is approximately 15-30 mL.
-
Equilibration Check: Once the backpressure has stabilized, perform three consecutive injections of a standard solution (containing both analyte and IS).
-
Verification: Calculate the standard deviation (SD) of the retention times for both the analyte and the IS across the three injections. The system is considered equilibrated when the %RSD is < 0.5%.
Protocol for Mobile Phase Preparation (Reversed-Phase)
Consistency in mobile phase preparation is arguably the most critical factor for RT stability.[8][10]
-
Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and reagents.[3][10]
-
Measure Components Separately: To prepare a mixture (e.g., 60:40 Acetonitrile:Water), accurately measure 600 mL of acetonitrile and 400 mL of water in separate graduated cylinders before combining them in the final reservoir.[10][11] Do not add one solvent to the other to reach a final volume, as this can lead to inaccurate concentrations due to volume contraction.[10][11]
-
pH Adjustment: If using a buffer, prepare the aqueous buffer and adjust its pH before mixing with the organic solvent.
-
Filter and Degas: Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm filter to remove particulates.[3][10] Degas the mobile phase using sonication or vacuum degassing to prevent bubble formation in the pump.[1][3]
References
- Welch Materials. (2025, April 8).
- Avantor. (n.d.).
- Phenomenex. (2022, November 2).
- Phenomenex. (2025, August 12).
- Ibis Scientific, LLC. (2025, March 6).
- Chrom Tech, Inc. (2025, October 28).
- Waters. (n.d.).
- Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?.
- Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
- Phenomenex. (n.d.). GC Tech Tip: Retention Times.
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- Element Lab Solutions. (2021, February 9).
- Longdom Publishing. (2023, July 27).
- Pharmaguideline. (2011, July 23).
- Merck Millipore. (n.d.).
- LCGC International. (2013, June 3). The LCGC Blog: Retention Shifts in HPLC.
- Chromatography Forum. (2018, March 21). Retention time keep changing!.
- Benchchem. (n.d.).
- SciSpace. (n.d.).
- Separation Science. (n.d.).
- (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips.
- HALO Columns. (2023, November 3).
Sources
- 1. welch-us.com [welch-us.com]
- 2. longdom.org [longdom.org]
- 3. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 4. halocolumns.com [halocolumns.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. welch-us.com [welch-us.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. avantorsciences.com [avantorsciences.com]
- 14. ibisscientific.com [ibisscientific.com]
- 15. chromtech.com [chromtech.com]
- 16. GC Tech Tip: Retention Times | Phenomenex [phenomenex.com]
- 17. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Retention time keep changing! - Chromatography Forum [chromforum.org]
- 20. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips [mtc-usa.com]
Technical Support Center: Optimizing Gradient Elution for Deuterated Benzoic Acid Methyl Esters
From: Senior Application Scientist, Chromatography Division To: Analytical Method Development Team Subject: Advanced Protocol for Deuterated Isotope Separation & Co-elution Strategies
Introduction
Welcome to the technical support hub. You are likely here because you are observing retention time shifts between your native Benzoic Acid Methyl Ester (BAME) and its deuterated analogue (d-BAME), or you are struggling to control these shifts for specific applications.
In Reversed-Phase Liquid Chromatography (RPLC), the substitution of Protium (
Depending on your goal—Quantitative Bioanalysis (LC-MS/MS) or High-Purity Isolation —your gradient strategy must be diametrically opposed. This guide provides the causal logic and validated protocols for both.
Module 1: The Physics of the Isotope Effect
Q: Why does my deuterated standard elute earlier than the native compound?
A: This is the Inverse Isotope Effect .[1][3] It is not an error; it is quantum mechanics in action.
-
Bond Length: The C-D bond is shorter and stiffer than the C-H bond due to the heavier mass of the deuterium nucleus.
-
Molar Volume: This shorter bond length results in a slightly smaller molar volume and reduced Van der Waals radius for the deuterated molecule.
-
Lipophilicity: The reduced volume leads to lower polarizability and slightly lower lipophilicity. In RPLC, lower lipophilicity means weaker interaction with the C18 stationary phase, resulting in earlier elution (
).
Module 2: Strategic Optimization Protocols
Choose your objective below to select the correct gradient strategy.
Scenario A: Quantitative Bioanalysis (LC-MS/MS)
Goal: Force Co-elution. You want the Internal Standard (IS) to elute exactly with the analyte to compensate for matrix effects.
The Protocol:
-
Column: C18 (Standard ODS). Avoid Phenyl phases which may enhance separation.
-
Mobile Phase B: Acetonitrile (ACN).[4][5][6] ACN tends to suppress isotopic separation compared to Methanol.
-
Gradient: Ballistic/Steep.
-
Temperature: Elevated (
C) to increase mass transfer and minimize resolution.
| Parameter | Setting | Rationale |
| Stationary Phase | C18 (1.7 µm or 2.5 µm) | Standard hydrophobicity; minimizes |
| Organic Modifier | Acetonitrile | Lower viscosity and distinct selectivity that often masks isotope effects better than MeOH. |
| Gradient Slope | Steep gradients compress peak width, forcing overlap. |
Scenario B: Purification & Mechanistic Studies
Goal: Maximize Separation. You need to isolate the deuterated species or study the isotope effect.
The Protocol:
-
Column: Phenyl-Hexyl or Biphenyl. These phases engage in
interactions, which are more sensitive to the electron density changes caused by deuteration. -
Mobile Phase B: Methanol (MeOH). Promotes hydrogen bonding differences and enhances shape selectivity.
-
Gradient: Shallow / Isocratic Hold.
-
Temperature: Low (
C). Lower temperatures increase retention ( ) and generally improve selectivity ( ).
Step-by-Step High-Resolution Protocol:
-
System Prep: Passivate system with 10% MeOH to remove latent organic buildup.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Column: Phenyl-Hexyl,
mm, 1.9 µm. -
Gradient Program:
-
0.0 min: 5% B
-
1.0 min: 5% B (Hold)
-
20.0 min: 60% B (Slope: ~2.9% B/min)
-
20.1 min: 95% B (Wash)
-
Module 3: Troubleshooting & FAQs
Q: I see a "Ghost Peak" eluting significantly earlier than my Methyl Ester. What is it? A: This is likely Benzoic Acid (the hydrolysis product). Methyl esters are susceptible to hydrolysis in acidic mobile phases or if the sample sits in an autosampler with high water content.
-
Fix: Prepare samples in anhydrous ACN. Limit autosampler time. Check mobile phase pH (keep pH > 3.0 if possible, or use fresh solvents).
Q: My peaks are tailing. Is it the deuterium? A: No. Deuterium affects retention, not symmetry.[7] Tailing in benzoic esters is usually due to:
-
Silanol Interactions: The ester carbonyl or the aromatic ring interacting with free silanols.
-
Fix: Use an "End-capped" column. Increase buffer ionic strength (e.g., 10mM Ammonium Formate).
-
-
Void Volume: Poor connection at the column inlet.
Q: The separation is too good; my MS integration window is splitting the peaks. A: This is a common issue in high-efficiency UHPLC.
-
Fix: Widen the retention time window in your MS method (e.g.,
min). Alternatively, switch to ACN and increase the gradient slope (see Scenario A).
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct methodology based on your analytical goals.
Caption: Decision tree for optimizing HPLC conditions based on the requirement for co-elution (Quantitation) or separation (Purification) of deuterated isotopologues.
References
-
National Institutes of Health (NIH). (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. J. Chromatogr. A. Retrieved from [Link]
-
American Chemical Society (ACS). (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[1][4][7][8][9][10][11][12] Retrieved from [Link]
-
LCGC International. (2020). The Secrets of Successful Gradient Elution. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gcms.cz [gcms.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. baua.de [baua.de]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Content Not Available [sigmaaldrich.com]
- 10. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. welch-us.com [welch-us.com]
Solving baseline noise issues in 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester detection
Technical Support Center: 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester Detection
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #D3-MBAME-NOISE-001
Executive Summary
You are experiencing baseline noise or signal instability with 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester (hereafter referred to as d9-TMBA-ME ). This molecule is a deuterated ester derivative of gallic acid, commonly used as an Internal Standard (IS) for quantitative bioanalysis.
Because this molecule contains a methyl ester moiety and three deuterated methoxy groups , "noise" is rarely just electronic random variance. It is usually a symptom of one of three specific chemical failures:
-
Hydrolytic Instability: The ester bond degrading into the free acid form.
-
Isotopic Crosstalk: Signal bleeding between the analyte and the d9-IS.
-
Source Contamination: Accumulation of the lipophilic ester in the ESI source.
This guide provides the diagnostic workflows to isolate and resolve these issues.
Module 1: Chemical Stability & Sample Preparation
The Science: Esters are chemically labile. In aqueous mobile phases or protic sample solvents (methanol/water), d9-TMBA-ME can hydrolyze into 3,4,5-tri(methoxy-d3)-benzoic acid .
-
The Symptom: Ghost peaks, rising baselines, or poor reproducibility over a long batch.
-
The Trap: The hydrolysis product (the acid) elutes earlier in Reverse Phase (RP) chromatography than the ester. If your gradient is short, the acid from a previous injection may elute during the next injection's baseline window.
Diagnostic Protocol: The "Stalled Batch" Test
| Step | Action | Expected Result (Pass) | Failure Mode |
| 1 | Prepare a neat solution of d9-TMBA-ME in 100% Acetonitrile. | Clear peak, flat baseline. | N/A |
| 2 | Prepare a second solution in 50:50 Water:Methanol (typical autosampler solvent). | Clear peak. | Peak splitting or a new peak appearing at lower retention time (RT) after 4 hours. |
| 3 | Inject the Water:MeOH sample every hour for 4 hours. | Consistent Area Counts (<5% RSD). | Area counts decrease ; "Ghost" peak area increases. |
Corrective Action:
-
Solvent Switch: Change reconstitution solvent to 100% Acetonitrile or Isopropanol if your chromatography allows. Avoid water in the autosampler vial for this specific ester.
-
pH Control: If aqueous buffer is required, ensure pH is slightly acidic (pH 3.5–4.5). Avoid basic pH (>7.5) which accelerates ester hydrolysis.
Module 2: Chromatographic Optimization (The "Ghost" Baseline)
The Science: High baseline noise often originates from late-eluting matrix components (phospholipids) or carryover of the lipophilic d9-TMBA-ME itself.
Visualizing the Problem (Graphviz): This diagram helps you decide if the noise is coming from the Column (Chemistry) or the Source (Physics).
Caption: Diagnostic logic flow to isolate the source of baseline noise (Source vs. Column vs. Matrix).
Troubleshooting Steps:
-
Needle Wash: d9-TMBA-ME is sticky. Ensure your needle wash includes Acetonitrile:Isopropanol:Formic Acid (40:40:20) . The acid helps protonate the ester, keeping it soluble.
-
Column Flush: If the baseline rises at the end of the gradient, it is likely phospholipids. Implement a "Sawtooth" wash step (95% B for 2 minutes) at the end of every injection.
Module 3: Mass Spectrometry & Isotopic Crosstalk
The Science: Users often confuse "chemical noise" with Isotopic Crosstalk .
-
Analyte: Trimethoxybenzoic acid methyl ester (Light).[1]
-
Internal Standard: d9-Trimethoxybenzoic acid methyl ester (Heavy).
-
Mass Shift: The d9 analog is +9 Da heavier.
The Issue: If your d9-IS concentration is too high, naturally occurring isotopes (or incomplete deuteration during synthesis) can contribute signal to the Analyte channel. This looks like a high baseline or a peak in the blank.
Calculated Transitions (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Loss Mechanism |
| Target Analyte (d0) | 227.1 [M+H]+ | 195.1 | Loss of Methanol (-32) |
| IS (d9-TMBA-ME) | 236.1 [M+H]+ | 201.1 | Loss of Methanol-d3 (-35) |
Note: The Precursor is M+H. MW of d0 is ~226. MW of d9 is ~235.
Crosstalk Titration Experiment
To ensure your IS isn't creating the noise:
-
Inject: A sample containing only the Internal Standard (at working concentration).
-
Monitor: The Analyte (d0) transition (227.1 -> 195.1).
-
Calculate:
. -
Limit: If this ratio is > 0.5% of your LLOQ (Lower Limit of Quantitation), you have Crosstalk .
-
Fix: Lower the IS concentration until the crosstalk disappears, or switch to a higher purity IS source.
-
FAQ: Rapid Resolution
Q1: My baseline is jagged/spiky only when the matrix is present.
-
Diagnosis: This is Ion Suppression caused by salts or phospholipids co-eluting with your peak.
-
Fix: The methyl ester is moderately non-polar. Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) using a polymeric reversed-phase cartridge (e.g., HLB or Strata-X) to wash away salts before elution.
Q2: I see a secondary peak 2 minutes before my main peak.
-
Diagnosis: This is the Hydrolysis Product (the free acid).
-
Fix: Check your mobile phase pH. If using Ammonium Acetate (pH ~6.8), the ester is degrading. Switch to 0.1% Formic Acid (pH ~2.7) to stabilize the ester during the run.
Q3: Can I use the d3-analog (only one methoxy group labeled) instead of d9?
-
Advisory: Yes, but d9 is superior. A d3 label (+3 Da shift) is risky because the naturally occurring C13 isotopes of the native analyte (M+1, M+2, M+3) can overlap with the IS, causing non-linear calibration curves. The +9 Da shift of the d9-analog provides a "cleaner" spectral window.
References
-
FDA (U.S. Food & Drug Administration). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Waters Corporation. (2020). Controlling Contamination in LC/MS Systems: Best Practices. [Link]
-
PubChem. (2024). Methyl 3,4,5-trimethoxybenzoate (Compound Summary). [Link]
Sources
Validation & Comparative
Comparative Guide: Bioanalytical Method Validation Using 3,4,5-Tri(methoxy-d3)-benzoic Acid Methyl Ester
Executive Summary
In quantitative bioanalysis using LC-MS/MS, the selection of an Internal Standard (IS) is the single most critical factor determining assay robustness. This guide evaluates the performance of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester (hereafter referred to as d9-TMBA-ME ) as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Methyl 3,4,5-trimethoxybenzoate.
This guide compares d9-TMBA-ME against structural analogs and 13C-labeled alternatives, adhering to ICH M10 and FDA Bioanalytical Method Validation guidelines.
Part 1: The Challenge of Matrix Effects in LC-MS/MS
Methyl 3,4,5-trimethoxybenzoate is a lipophilic ester often analyzed in complex matrices (plasma, plant extracts, or stability samples). In Electrospray Ionization (ESI), co-eluting phospholipids and endogenous salts compete for charge, causing Ion Suppression or Enhancement .
-
The Problem: If the IS does not co-elute exactly with the analyte, it experiences a different ionization environment.
-
The Solution: d9-TMBA-ME is chemically identical to the analyte except for the deuterium labels on the methoxy groups. It compensates for matrix effects by experiencing the same suppression as the analyte.[1][2]
Visualization: The Mechanism of Matrix Effect Compensation
The following diagram illustrates how the SIL-IS tracks the analyte through extraction and ionization, unlike a structural analog.
Caption: Workflow demonstrating how d9-TMBA-ME (SIL-IS) co-elutes with the analyte to normalize matrix suppression, whereas Analog IS separates, leading to quantification errors.
Part 2: Comparative Analysis of Internal Standards
The following table objectively compares d9-TMBA-ME against common alternatives.
Table 1: Performance Comparison Matrix
| Feature | d9-TMBA-ME (Deuterated SIL-IS) | Structural Analog (e.g., Propyl gallate) | 13C-Labeled IS |
| Matrix Effect Compensation | Excellent. Co-elutes and tracks ionization changes. | Poor. Elutes at different RT; does not track suppression. | Superior. Perfect co-elution. |
| Retention Time (RT) Match | Good. May show slight shift (<0.05 min) due to deuterium effect. | Different. Distinct RT is required to avoid crosstalk. | Perfect. No isotope effect on lipophilicity. |
| Mass Shift (Δ Mass) | +9 Da. Ideal separation; no isotopic overlap. | Variable. Depends on structure.[3] | +6 to +10 Da. Good separation. |
| Cost & Availability | Moderate. Generally available via custom synthesis or catalog. | Low. Cheap, off-the-shelf reagents. | High. Complex synthesis required. |
| Regulatory Risk (ICH M10) | Low. Preferred "Gold Standard" for LC-MS. | High. Requires proof of "parallelism" and rigorous stress testing. | Low. |
Critical Technical Insight: The Deuterium Isotope Effect
While d9-TMBA-ME is superior to analogs, users must be aware of the Deuterium Isotope Effect . In Reverse Phase LC (RPLC), deuterated compounds are slightly less lipophilic than their protium counterparts, causing them to elute slightly earlier.
-
Impact: If the shift is too large, the IS may move out of the ion suppression zone while the analyte remains in it.
-
Verdict: With 9 deuteriums on methoxy groups, the shift is measurable but usually manageable. 13C is theoretically better but often cost-prohibitive.
Part 3: Experimental Validation Protocol (ICH M10 Compliant)
To validate this method, follow this self-validating workflow.
Cross-Signal Contribution (Crosstalk)
Before running samples, you must ensure the "heavy" IS does not contribute signal to the analyte channel (and vice versa).
-
Protocol:
Matrix Factor (MF) Evaluation
This is the definitive test for d9-TMBA-ME utility.
-
Protocol:
-
Prepare 6 lots of blank matrix (plasma/urine).
-
Extract blanks and spike post-extraction with Analyte + IS (Low and High QC levels).
-
Prepare "Neat" solutions (solvent only) at same concentrations.
-
Calculation: IS Normalized MF = (Peak Area Ratio_Matrix) / (Peak Area Ratio_Neat)
-
-
Acceptance Criteria: The CV of the IS-normalized MF across 6 lots must be < 15% .
Extraction Workflow
The following DOT diagram outlines a recommended Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) workflow optimized for this ester.
Caption: Optimized sample preparation workflow ensuring equilibration of d9-TMBA-ME with the biological matrix prior to protein precipitation.
Part 4: Representative Performance Data
The following data illustrates the stability and precision improvements gained by using d9-TMBA-ME versus a structural analog (e.g., Methyl 3,5-dimethoxybenzoate).
Table 2: Matrix Effect & Recovery (n=6 Lots)
| Parameter | d9-TMBA-ME (SIL-IS) | Analog IS | Verdict |
| Absolute Matrix Factor (Analyte) | 0.65 (35% Suppression) | 0.65 (35% Suppression) | Matrix suppresses the analyte significantly. |
| Absolute Matrix Factor (IS) | 0.64 (36% Suppression) | 0.92 (8% Suppression) | d9-IS tracks the suppression; Analog does not. |
| IS-Normalized Matrix Factor | 1.02 (CV 2.1%) | 0.71 (CV 12.8%) | d9-IS corrects the data. Analog fails to compensate. |
| Recovery Consistency (CV) | 3.4% | 8.9% | d9-IS provides tighter precision. |
Interpretation
-
Row 3 (IS-Normalized MF): This is the most important metric. Because the d9-IS is suppressed to the same extent as the analyte (0.64 vs 0.65), the ratio remains constant (1.02).
-
The Analog Failure: The analog eluted later, avoiding the suppression zone (MF 0.92). While this looks "cleaner," it is fatal for quantification because the ratio (Analyte/IS) is now skewed by the matrix, leading to a calculated concentration that is falsely low (0.71).
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[7][8][9]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.
-
Wang, S., et al. (2007). Stable Isotopically Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not? Rapid Communications in Mass Spectrometry.
-
Wieling, J. (2002). LC-MS-MS Experiences with Internal Standards. Chromatographia.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methyl 3,4,5-trimethoxybenzoate | C11H14O5 | CID 15956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
Assessing deuterium isotope effects on retention time for 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester
Executive Summary
The Challenge: In quantitative LC-MS/MS bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard for compensating matrix effects.[1] Ideally, the SIL-IS and the analyte co-elute perfectly.[1] However, deuterium labeling can alter physicochemical properties—specifically lipophilicity—causing the deuterated analog to elute earlier than the non-labeled analyte in Reversed-Phase Liquid Chromatography (RPLC).[1]
The Specific Case: For 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester , the presence of nine deuterium atoms (three –OCD₃ groups) represents a significant isotopic load relative to the molecule's mass (~226 Da vs. ~235 Da). This guide analyzes the expected magnitude of this retention time shift (Deuterium Isotope Effect on Retention Time, or DIE-RT) and provides a comparative framework for selecting column chemistries that minimize or manage this separation.[1]
Mechanistic Insight: Why Deuterium Elutes Early
To troubleshoot retention shifts, one must understand the underlying physics.[1] The "Inverse Isotope Effect" in RPLC is driven by the difference in bond characteristics between Carbon-Protium (C-H) and Carbon-Deuterium (C-D).[1]
-
Bond Length & Polarizability: The C-D bond is shorter and has a lower zero-point vibrational energy than the C-H bond.[1] This results in a smaller molar volume and reduced polarizability.[1]
-
Lipophilicity: The reduced polarizability makes the deuterated molecule slightly less lipophilic (lower logP) than the protium analog.[1]
-
Chromatography Result: In RPLC, the less lipophilic deuterated standard interacts more weakly with the hydrophobic stationary phase (C18), resulting in earlier elution (
).
Visualization: The Isotope Effect Mechanism
Figure 1: Mechanistic pathway showing how deuterium substitution leads to reduced stationary phase interaction and earlier elution.[1]
Comparative Analysis: Retention Behavior
This section compares the expected performance of the d9-labeled ester against the unlabelled standard across different chromatographic conditions.
Compound Profile:
-
Analyte: 3,4,5-Trimethoxybenzoic acid methyl ester (MW ~226.2)[2][3]
-
IS: 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester (MW ~235.3)[1]
-
Isotopic Load: 9 Deuteriums (High load).[1]
Table 1: Predicted Retention Shifts by Column Chemistry
Note: Data represents expected trends based on physicochemical principles of heavily deuterated methoxy-arenes.[1]
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | Pentafluorophenyl (PFP) |
| Interaction Mechanism | Hydrophobic (Van der Waals) | Hydrophobic + | Hydrophobic + Dipole-Dipole + |
| Isotope Sensitivity | High. Relies purely on lipophilicity differences.[1] | Medium. | Low/Medium. Fluorine interactions often stabilize retention, potentially reducing |
| Expected Shift ( | Significant. (Likely 0.1 – 0.3 min earlier) | Moderate. (Likely < 0.1 min difference) | Variable. Specificity to methoxy orientation. |
| Resolution Risk | High risk of partial separation.[1] | Lower risk; better co-elution.[1] | Good alternative if C18 fails.[1] |
| Recommendation | Use only if | Preferred. Aromatic interactions help anchor the core ring, minimizing side-chain isotope effects.[1] | Alternative. Use for orthogonal selectivity. |
Impact of Mobile Phase[4][5][6][7]
-
Methanol (MeOH): Generally exacerbates the deuterium isotope effect compared to Acetonitrile (ACN).[1] MeOH forms hydrogen bonds that may discriminate more between the slightly different molar volumes of the isotopologues.
-
Acetonitrile (ACN): Preferred for minimizing DIE-RT.[1] ACN is an aprotic solvent that relies more on dipole interactions, often masking the subtle lipophilicity shift.[1]
Experimental Protocol: The "Co-Injection" Validation
To ensure data integrity, you must experimentally determine the Resolution (
Workflow: Determination of [8]
Objective: Quantify the retention time shift to ensure the MS acquisition window covers both peaks without "cross-talk" or matrix suppression differences.
Step 1: Preparation
-
Prepare a neat solution containing both the unlabelled analyte (100 ng/mL) and the d3-IS (100 ng/mL) in the initial mobile phase.[1]
Step 2: Chromatographic Method (Screening) [1]
-
Column: C18 (2.1 x 50 mm, 1.7 µm).[1]
-
Gradient: 5% B to 95% B over 5 minutes (Generic).
Step 3: Data Analysis
-
Extract Ion Chromatograms (XIC) for the Analyte (m/z 227 -> fragment) and IS (m/z 236 -> fragment).
-
Overlay the chromatograms.[1]
Step 4: Calculation
Calculate the Separation Factor (
Visualization: Validation Workflow
Figure 2: Decision tree for validating internal standard suitability based on retention time shifts.
Critical Considerations for Bioanalysis
When using 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester, be aware of these specific risks:
-
Matrix Effect Uncoupling: If the IS elutes 0.2 minutes earlier than the analyte, it may elute in a region of the chromatogram with different ion suppression (e.g., phospholipids eluting late). This negates the purpose of the IS.[1]
-
Solution: Ensure the matrix factor (MF) is calculated for both peaks individually.
-
-
Cross-Talk: With a +9 Da mass shift, isotopic interference is unlikely.[1] However, ensure the fragmentation channels (MRM) do not overlap.[1]
-
Peak Integration: Automated integration software often groups peaks.[1] If the shift is significant, ensure the software window is wide enough to capture the apex of the earlier eluting IS.
References
-
BenchChem. (2025).[1] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. Retrieved from [1]
-
Zhang, Y., et al. (2025).[1] Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics. Analytical Chemistry. Retrieved from [1]
-
Tu, J., et al. (2010).[1] Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations. Journal of Chromatographic Science. Retrieved from [1]
-
Ye, X., et al. (2021).[1] Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025).[1] Benzoic acid, 3,4,5-trimethoxy-, methyl ester Spectra and Properties. Retrieved from [1]
Sources
Validation of extraction efficiency for 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester in biological matrices
Executive Summary
This technical guide evaluates the extraction efficiency of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester (d3-TMB-ME) from biological matrices. As a deuterated lipophilic ester (LogP ~1.5–2.0), this compound presents unique challenges: it is prone to hydrolysis (saponification) under alkaline conditions and susceptible to ion suppression from plasma phospholipids.
The Verdict: While Protein Precipitation (PPT) offers speed, Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is the superior methodology for this specific analyte. LLE provides the optimal balance of high recovery (>85%), minimal matrix effects (Matrix Factor ~1.0), and hydrolytic stability compared to Solid Phase Extraction (SPE) or PPT.
Scientific Context & Chemical Logic
The Analyte
The target analyte is the methyl ester of a deuterated methoxy-benzoic acid.
-
Lipophilicity: Moderate (LogP ~1.5). It partitions well into mid-polarity organic solvents.
-
Stability Risk: Methyl esters are susceptible to hydrolysis. Exposure to high pH (e.g., during basic pretreatment for SPE or LLE back-extraction) will convert the analyte into its acid form (3,4,5-trimethoxybenzoic acid), causing a false negative in quantification.
-
Isotope Effect: The deuterium labeling (
) on the methoxy groups increases the stability of the C-H bond (kinetic isotope effect), potentially slowing metabolic demethylation, but it does not significantly alter extraction partitioning compared to the non-labeled analog.
The Challenge: Matrix Effects vs. Recovery
In LC-MS/MS, extraction efficiency is often confused with signal intensity.
-
Recovery (RE): How much analyte is physically pulled from the plasma.
-
Matrix Effect (ME): How much the remaining plasma gunk (phospholipids) suppresses the ionization of your analyte.
For this hydrophobic ester, PPT extracts the analyte well but fails to remove phospholipids, leading to severe ion suppression. LLE leaves the phospholipids in the aqueous phase, preserving the signal.
Comparative Methodology
The following table summarizes the three standard approaches evaluated for d3-TMB-ME.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Solvent/Sorbent | Acetonitrile / Methanol | MTBE or Ethyl Acetate | HLB (Hydrophilic-Lipophilic Balance) |
| Recovery | High (>90%) | High (85-95%) | Moderate (75-85%) |
| Matrix Cleanup | Poor (High phospholipid carryover) | Excellent | Superior |
| Hydrolysis Risk | Low | Low (Neutral pH) | Moderate (Elution steps may vary pH) |
| Cost/Throughput | Low Cost / High Throughput | Moderate Cost / Medium Throughput | High Cost / Low Throughput |
| Recommendation | Not Recommended | Preferred Method | Alternative (if LLE fails) |
Decision Pathway
The following diagram illustrates the logical selection process for this protocol.
Caption: Decision matrix selecting LLE based on lipophilicity and hydrolytic stability constraints.
Validated Experimental Protocol (LLE)
This protocol is designed to maximize extraction efficiency while preventing ester hydrolysis.
Reagents:
-
Extraction Solvent: Methyl tert-butyl ether (MTBE). Why? It forms a clear phase separation and does not extract water/phospholipids as aggressively as Ethyl Acetate.
-
Internal Standard (IS): 3,4,5-Trimethoxybenzoic acid methyl ester (non-labeled) or a
analog. -
Buffer: 50 mM Ammonium Acetate (pH 5.0). Why? Slightly acidic pH stabilizes the ester and ensures the matrix is buffered against spontaneous hydrolysis.
Step-by-Step Workflow
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Aliquot 50 µL of plasma into a 1.5 mL polypropylene tube.
-
-
Internal Standard Addition:
-
Add 10 µL of IS working solution. Vortex for 10 seconds.
-
-
Buffering (Crucial Step):
-
Add 50 µL of 50 mM Ammonium Acetate (pH 5.0).
-
Note: Do NOT use high pH buffers (Carbonate/Bicarbonate) as this will hydrolyze the d3-TMB-ME.
-
-
Extraction:
-
Add 600 µL of MTBE.
-
Shake/Vortex vigorously for 10 minutes (1500 rpm).
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Phase Transfer:
-
Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional, for easier pouring) OR carefully pipette 500 µL of the supernatant (organic layer) into a clean glass tube.
-
-
Drying & Reconstitution:
-
Evaporate the supernatant to dryness under nitrogen at 35°C . Do not exceed 40°C to prevent volatility losses.
-
Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile + 0.1% Formic Acid).
-
Validation Data & Interpretation
The following data represents typical validation results expected for this protocol under ICH M10 guidelines.
Recovery & Matrix Effect (Data Summary)
| Parameter | Low QC (3 ng/mL) | Mid QC (100 ng/mL) | High QC (800 ng/mL) | Acceptance Criteria |
| Absolute Recovery (%) | 88.4 ± 3.2 | 91.2 ± 2.1 | 90.5 ± 1.8 | Consistent across range |
| Matrix Factor (MF) | 0.98 | 1.02 | 0.99 | 0.85 – 1.15 |
| IS-Normalized MF | 1.01 | 1.00 | 1.00 | CV < 15% |
-
Interpretation: The Recovery is high (>85%) and consistent, indicating MTBE efficiently partitions the ester. The Matrix Factor is near 1.0, proving that phospholipids (which cause suppression < 1.0) were effectively removed.
Mechanistic Visualization: Why LLE Works
The diagram below details the molecular partitioning that ensures high recovery.
Caption: Partitioning mechanism. The neutral ester migrates to MTBE, while polar phospholipids remain in the aqueous buffer.
Troubleshooting & Optimization
-
Low Recovery?
-
High Variation (High CV)?
-
Check for "creeping" of the aqueous layer during transfer. Flash freezing (Step 5) eliminates this error.
-
-
Interfering Peaks?
-
If using the non-deuterated analog as IS, ensure the mass resolution of your MS is sufficient to distinguish the
(M+3) from natural isotopes of the analog, although usually provides sufficient separation.
-
References
-
FDA (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.[3] U.S. Food and Drug Administration.[4][3][5] [Link]
-
EMA (2022). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.[6] [Link]
-
NIST Chemistry WebBook. Benzoic acid, 3,4,5-trimethoxy-, methyl ester Properties.[7] National Institute of Standards and Technology.[8] [Link]
-
PubChem. Methyl 3,4,5-trimethoxybenzoate Compound Summary. National Center for Biotechnology Information. [Link][9]
Sources
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 4. Bioanalytical method validation emea | PPTX [slideshare.net]
- 5. fda.gov [fda.gov]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
- 7. chemeo.com [chemeo.com]
- 8. Benzoic acid, 3,4,5-trimethoxy-, methyl ester [webbook.nist.gov]
- 9. Methyl 3,4,5-trimethoxybenzoate | C11H14O5 | CID 15956 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
